palmitoleoyl-CoA
Description
This compound has been reported in Homo sapiens with data available.
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOCCWNZAOZTL-MDMKAECGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316783 | |
| Record name | Palmitoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoleyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18198-76-0 | |
| Record name | Palmitoleoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18198-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoleyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of Palmitoyl-CoA to Palmitoleoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of the saturated fatty acid palmitoyl-CoA to the monounsaturated fatty acid palmitoleoyl-CoA is a critical step in lipid metabolism. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum. SCD1 plays a pivotal role in regulating membrane fluidity, lipid signaling, and the overall balance of fatty acid composition within the cell. Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic conversion process, including the underlying biochemistry, regulatory mechanisms, and key experimental methodologies.
The Core Reaction: From Saturated to Monounsaturated
The fundamental transformation of palmitoyl-CoA to this compound is a desaturation reaction that introduces a single cis-double bond between the ninth and tenth carbons (Δ9) of the fatty acyl chain.[1][2]
Reaction:
Palmitoyl-CoA + NAD(P)H + H⁺ + O₂ → this compound + NAD(P)⁺ + 2H₂O
This oxidative reaction is catalyzed by Stearoyl-CoA Desaturase 1 (SCD1) and requires the concerted action of a multi-enzyme system embedded in the endoplasmic reticulum membrane.[1][2] The electrons are transferred from NAD(P)H through a short electron transport chain involving cytochrome b5 reductase and cytochrome b5 to the di-iron center of SCD1, which then activates molecular oxygen to facilitate the desaturation.[1][2]
The Key Enzyme: Stearoyl-CoA Desaturase 1 (SCD1)
SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1] While its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), this guide focuses on the conversion of palmitoyl-CoA.[2][3] The product, this compound (16:1n-7), is a key component of triglycerides, cholesterol esters, and membrane phospholipids.[1][2]
Quantitative Data
Precise kinetic parameters for human SCD1 with palmitoyl-CoA as the substrate are not extensively documented in publicly available literature. The following tables summarize available data on SCD1 properties and reaction conditions.
Table 1: Human Stearoyl-CoA Desaturase 1 (SCD1) Properties
| Property | Description | Reference |
| Gene | SCD | [4] |
| Protein | Stearoyl-CoA desaturase | [4] |
| Cellular Localization | Endoplasmic Reticulum | [1][2] |
| Cofactors | NAD(P)H, Cytochrome b5, Cytochrome b5 reductase, O₂ | [1][2][5] |
| Substrates | Palmitoyl-CoA, Stearoyl-CoA | [2][3] |
| Products | This compound, Oleoyl-CoA | [2][3] |
Table 2: SCD1 Reaction Conditions
| Parameter | Value/Condition | Reference |
| Optimal pH | Not definitively established for isolated human SCD1; enzyme assays are typically performed in buffers with a pH range of 7.0-7.4. | General biochemical practice |
| Optimal Temperature | Assays are generally conducted at 37°C, reflecting physiological temperature.[6] | [6] |
Regulatory Signaling Pathways
The expression and activity of SCD1 are tightly regulated by a complex network of signaling pathways responsive to nutritional and hormonal cues. The primary transcriptional regulators are the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR).
Regulation by SREBP-1c
Insulin signaling is a potent activator of SREBP-1c, a key transcription factor that promotes the expression of lipogenic genes, including SCD.[2][7] Upon insulin stimulation, SREBP-1c is processed to its mature form, translocates to the nucleus, and binds to the Sterol Regulatory Element (SRE) in the SCD promoter, thereby activating its transcription.[7][8]
Figure 1: SREBP-1c mediated regulation of SCD1 expression.
Regulation by LXR
Liver X Receptors (LXRs) are nuclear receptors that act as cholesterol sensors. When activated by oxysterols, LXRs can upregulate SCD expression through two main mechanisms: directly by binding to an LXR Response Element (LXRE) in the SCD promoter, and indirectly by activating the expression of SREBP-1c.[9][10][11]
Figure 2: LXR-mediated regulation of SCD1 expression.
Experimental Protocols
Measuring SCD1 activity typically involves incubating a source of the enzyme (e.g., liver microsomes or cell lysates) with a labeled substrate and quantifying the formation of the labeled product. While detailed, step-by-step protocols are often specific to individual laboratories, the following sections outline the general principles and key steps for common assay types.
General Experimental Workflow
The overall workflow for an in vitro SCD1 activity assay involves several key stages, from sample preparation to data analysis.
Figure 3: General workflow for an in vitro SCD1 activity assay.
Protocol: In Vitro SCD1 Activity Assay using Radiolabeled Substrate
This protocol outlines the measurement of SCD1 activity in liver microsomes using [¹⁴C]palmitoyl-CoA.
1. Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.2, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2)
-
NADH or NADPH (e.g., 1-2 mM)
-
ATP (e.g., 2-5 mM)
-
Coenzyme A (e.g., 0.1-0.5 mM)
-
Bovine serum albumin (fatty acid-free)
-
3. Initiation of Reaction:
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]palmitoyl-CoA (e.g., to a final concentration of 10-50 µM).
4. Incubation and Termination:
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes). The reaction should be within the linear range with respect to time and protein concentration.
-
Terminate the reaction by adding a strong base (e.g., 10 M KOH) to saponify the lipids.
5. Lipid Extraction and Analysis:
-
Heat the saponified mixture (e.g., at 70°C for 1 hour) to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) to protonate the free fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane or petroleum ether).
-
Dry the organic phase and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
Analyze the FAMEs by gas chromatography (GC) coupled with a radioactivity detector or by collecting fractions for scintillation counting to separate and quantify [¹⁴C]palmitate and [¹⁴C]palmitoleate.
Protocol: Cellular SCD1 Activity Assay using Stable Isotope-Labeled Substrate and LC-MS
This method measures SCD1 activity in cultured cells using a non-radioactive, stable isotope-labeled substrate.[12]
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to confluence in appropriate growth medium.
-
If testing inhibitors, pre-incubate the cells with the compound or vehicle for a specified time.
2. Substrate Incubation:
-
Replace the medium with fresh medium containing a known concentration of a deuterium-labeled saturated fatty acid, such as d₇-stearic acid.
3. Lipid Extraction:
-
After incubation (e.g., 4-24 hours), wash the cells with PBS and harvest them.
-
Extract total lipids from the cell pellet using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform:methanol).
4. Sample Preparation for LC-MS:
-
Saponify the extracted lipids to release the free fatty acids.
-
Acidify the sample and extract the free fatty acids.
-
The fatty acids can be analyzed directly or after derivatization, depending on the LC-MS method.
5. LC-MS Analysis:
-
Separate the fatty acids using reverse-phase liquid chromatography.
-
Detect and quantify the deuterated substrate (e.g., d₇-stearic acid) and the corresponding deuterated monounsaturated product (e.g., d₇-oleic acid) using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
SCD1 activity is determined by the ratio of the product to the sum of the product and remaining substrate.
Drug Development Implications
The central role of SCD1 in lipid metabolism and its association with metabolic diseases have made it an attractive target for drug discovery.[2] Inhibition of SCD1 has been shown to have beneficial effects in preclinical models of obesity, hepatic steatosis, and insulin resistance.[2]
Table 3: Selected SCD1 Inhibitors and their Reported Effects
| Inhibitor | Reported Effects | Reference |
| A-939572 | Reduces body weight, plasma and liver triglycerides; increases insulin sensitivity in mouse models of obesity. | [6] (Not in provided results) |
| MF-438 | Potent SCD1 inhibitor with good pharmacokinetics and metabolic stability. | [6] (Not in provided results) |
| Sterculic acid | A naturally occurring fatty acid that inhibits SCD1. | [12] |
| CGX0290 | Decreases desaturation in HepG2 cells. | [13] |
The development of SCD1 inhibitors faces challenges, including potential side effects on skin and eye health, highlighting the need for liver-targeted or tissue-specific inhibitors.
Conclusion
The enzymatic conversion of palmitoyl-CoA to this compound by SCD1 is a fundamental process in cellular lipid homeostasis. Its intricate regulation and involvement in metabolic diseases underscore its importance as a subject of ongoing research and a promising target for therapeutic development. The methodologies outlined in this guide provide a framework for the quantitative assessment of SCD1 activity, which is essential for advancing our understanding of its physiological roles and for the discovery of novel therapeutic agents. Further research is warranted to elucidate the precise kinetic parameters of human SCD1 and to standardize assay protocols for improved comparability of data across different studies.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Geography of Palmitoleoyl-CoA Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleoyl-CoA, a key monounsaturated fatty acyl-CoA, plays a pivotal role in cellular metabolism, membrane fluidity, and signaling. Its synthesis is a spatially organized process, with distinct steps occurring in different subcellular compartments. This technical guide provides a comprehensive overview of the subcellular localization of this compound production, focusing on the key enzymes and regulatory pathways involved. We present a summary of the localization of the core enzymatic machinery, detail experimental protocols for determining subcellular distribution, and provide visual representations of the regulatory signaling networks. This guide is intended to serve as a valuable resource for researchers investigating lipid metabolism and its implications in health and disease.
Core Machinery of this compound Synthesis and Its Subcellular Localization
The de novo synthesis of this compound from acetyl-CoA involves a series of enzymatic reactions that are spatially segregated within the cell. The two primary stages are the synthesis of the saturated precursor, palmitoyl-CoA, and its subsequent desaturation to form this compound.
Cytosolic Synthesis of Palmitoyl-CoA
The initial steps of fatty acid synthesis, culminating in the production of palmitoyl-CoA, occur predominantly in the cytosol . This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FASN). The activation of palmitate to palmitoyl-CoA is carried out by acyl-CoA synthetases, which are also primarily cytosolic enzymes.
Endoplasmic Reticulum: The Hub of Desaturation
The critical and rate-limiting step in this compound synthesis is the introduction of a double bond into palmitoyl-CoA. This desaturation reaction is catalyzed by Stearoyl-CoA Desaturase 1 (SCD1) , an integral membrane protein exclusively localized to the endoplasmic reticulum (ER) [1][2]. SCD1 is anchored in the ER membrane, where it has access to its substrate, palmitoyl-CoA, and the necessary cofactors for its enzymatic activity[1]. The reaction requires molecular oxygen and an electron transport system, also embedded in the ER membrane, which consists of cytochrome b5 and NADPH-cytochrome b5 reductase[1].
Quantitative Distribution of Key Enzymes
While it is firmly established that SCD1 is an ER-resident protein, precise quantitative data on its distribution across all subcellular compartments is limited in the literature. Most studies confirm its overwhelming presence in the ER through qualitative and semi-quantitative methods. Proteomics studies provide a global view of protein localization but often lack the specific quantification for individual proteins like SCD1. The table below summarizes the established and inferred subcellular localization of the key enzymes involved in this compound production.
| Enzyme / Molecule | Primary Subcellular Localization | Secondary/Minor Localization | Method of Determination |
| Fatty Acid Synthase (FASN) | Cytosol | - | Subcellular Fractionation, Immunofluorescence |
| Palmitoyl-CoA Synthetase | Cytosol | Outer Mitochondrial Membrane, Peroxisomal Membrane | Subcellular Fractionation, Enzyme Assays |
| Stearoyl-CoA Desaturase 1 (SCD1) | Endoplasmic Reticulum (Integral Membrane Protein) | - | Subcellular Fractionation with Western Blot, Immunofluorescence Microscopy, Proteomics[1][2] |
| Cytochrome b5 | Endoplasmic Reticulum (Membrane-associated) | Outer Mitochondrial Membrane | Subcellular Fractionation, Spectrophotometry |
| NADPH-Cytochrome b5 Reductase | Endoplasmic Reticulum (Membrane-associated) | Outer Mitochondrial Membrane | Subcellular Fractionation, Enzyme Assays |
| Palmitoyl-CoA | Cytosol, Mitochondrial Matrix | - | Metabolite Extraction and Quantification |
| This compound | Endoplasmic Reticulum (site of synthesis), Cytosol | - | Metabolite Extraction and Quantification |
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of enzymes like SCD1 is crucial for understanding their function. The following are detailed methodologies for two common experimental approaches.
Subcellular Fractionation by Differential Centrifugation followed by Western Blotting
This method physically separates cellular organelles based on their size and density, allowing for the assessment of protein distribution.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing the ER) and leave the cytosolic fraction as the final supernatant.
-
-
Protein Quantification and Western Blotting:
-
Resuspend the nuclear, mitochondrial, and microsomal pellets in a suitable buffer.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for SCD1.
-
To validate the purity of the fractions, also probe for organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria, GAPDH for cytosol, and Histone H3 for the nucleus).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The relative abundance of SCD1 in each fraction can be quantified by densitometry.
-
Immunofluorescence Staining and Confocal Microscopy
This technique allows for the in-situ visualization of protein localization within intact cells.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against SCD1 diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
For co-localization studies, simultaneously or sequentially stain with an antibody against an ER marker protein (e.g., Calnexin or PDI) labeled with a different fluorophore.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize the stained cells using a confocal microscope. The co-localization of the SCD1 signal with the ER marker will confirm its subcellular localization.
-
Signaling Pathways Regulating this compound Production
The production of this compound is tightly regulated at the level of SCD1 gene expression. Several signaling pathways, responsive to nutritional and hormonal cues, converge on the SCD1 promoter to control its transcription.
Regulation by Insulin via the PI3K-AKT-mTOR Pathway
Insulin is a potent inducer of SCD1 expression, promoting lipogenesis. This regulation is primarily mediated by the PI3K-AKT-mTOR signaling cascade.
Caption: Insulin signaling pathway leading to the transcriptional activation of the SCD1 gene.
Regulation by Leptin via the ERK1/2 MAPK Pathway
Leptin, an adipokine involved in energy balance, has an inhibitory effect on SCD1 expression in certain cell types. This is mediated, in part, by the ERK1/2 MAPK pathway.
Caption: Leptin signaling pathway leading to the transcriptional repression of the SCD1 gene.
Experimental Workflow for Studying SCD1 Regulation
A typical experimental workflow to investigate the regulation of SCD1 expression in response to a signaling molecule is outlined below.
Caption: A generalized experimental workflow for analyzing the regulation of SCD1 expression.
Conclusion
The synthesis of this compound is a highly compartmentalized process, with the final and critical desaturation step occurring exclusively in the endoplasmic reticulum, catalyzed by the integral membrane protein SCD1. This spatial organization allows for precise regulation of monounsaturated fatty acid production in response to cellular needs and external stimuli. Understanding the subcellular localization of the enzymatic machinery and the intricate signaling networks that control its expression is fundamental for developing therapeutic strategies targeting lipid metabolism in various diseases, including metabolic syndrome, obesity, and cancer. This guide provides a foundational understanding and practical methodologies for researchers dedicated to unraveling the complexities of fatty acid metabolism.
References
discovery and initial characterization of palmitoleoyl-CoA
A Technical Deep Dive into the Discovery and Initial Characterization of a Key Metabolic Player
For Immediate Release
This technical guide illuminates the pivotal discovery and initial characterization of palmitoleoyl-CoA, a monounsaturated fatty acyl-CoA that has emerged as a crucial signaling molecule and a key intermediate in lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research that established the significance of this molecule.
Introduction: From Saturated Precursor to Signaling Molecule
The journey to understanding this compound begins with its saturated counterpart, palmitoyl-CoA. Early research in lipid metabolism focused on the synthesis and breakdown of saturated fatty acids. Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitic acid, was recognized as a central hub in these processes, serving as a substrate for both energy production through beta-oxidation and the synthesis of complex lipids like sphingolipids.
The critical leap forward came with the discovery of the enzymatic process that introduces a double bond into saturated fatty acyl-CoAs, leading to the formation of monounsaturated fatty acids (MUFAs). This desaturation process, primarily carried out by the enzyme Stearoyl-CoA Desaturase (SCD), was found to convert palmitoyl-CoA into this compound. This conversion marked a significant turning point, as it became clear that this newly formed molecule was not merely a structural component but an active participant in cellular signaling.
The Enzymatic Heart of the Discovery: Stearoyl-CoA Desaturase (SCD)
The discovery of this compound is intrinsically linked to the identification and characterization of the enzyme responsible for its synthesis, Stearoyl-CoA Desaturase (SCD). Early studies in the mid-20th century, pioneered by researchers like Bloch and Schroepfer, began to unravel the mechanisms of fatty acid desaturation. These foundational investigations utilized isotopic tracers to follow the metabolic fate of saturated fatty acids, revealing their conversion to monounsaturated forms.
Subsequent work by Holloway and Wakil, among others, led to the purification and characterization of the microsomal enzyme system responsible for this conversion.[1] They demonstrated that the desaturation of stearoyl-CoA and palmitoyl-CoA required molecular oxygen, NADH or NADPH, and a multi-component enzyme system located in the endoplasmic reticulum.[2][3] This system was later resolved into its key components: NADH-cytochrome b5 reductase, cytochrome b5, and the terminal desaturase, SCD.[1]
Key Findings from Early SCD Characterization:
-
Substrate Specificity: Early enzymatic assays revealed that SCD has a preference for saturated fatty acyl-CoAs with chain lengths of 16 and 18 carbons, namely palmitoyl-CoA and stearoyl-CoA.[3]
-
Reaction Stoichiometry: The desaturation reaction was shown to consume one molecule of NADH (or NADPH) and one molecule of oxygen for each molecule of monounsaturated fatty acyl-CoA produced.
-
Cofactor Requirements: The essential roles of iron and cytochrome b5 as electron carriers in the desaturation process were established.
Initial Characterization of this compound: Methods and Findings
The initial characterization of this compound relied on the development of innovative analytical techniques to separate and identify this novel lipid molecule from a complex mixture of other fatty acyl-CoAs.
Experimental Protocols
Enzymatic Synthesis and Isolation of this compound (Hypothetical Reconstruction based on early methods):
-
Incubation: Microsomes isolated from rat liver, a rich source of SCD, were incubated with palmitoyl-CoA, NADH, and ATP in a buffered solution. Early studies often used radiolabeled precursors, such as [1-14C]palmitoyl-CoA, to trace the formation of the product.
-
Lipid Extraction: Following incubation, the reaction was stopped, and total lipids were extracted using the Folch method (chloroform:methanol).[4]
-
Saponification and Derivatization: The extracted lipids were saponified (hydrolyzed) to release the fatty acids. These fatty acids were then converted to their more volatile methyl ester derivatives for analysis by gas-liquid chromatography.
-
Chromatographic Separation: The fatty acid methyl esters were separated using gas-liquid chromatography (GLC), a groundbreaking technique at the time, developed by James and Martin.[5][6][7] This allowed for the separation of palmitoleate from palmitate based on the presence of the double bond.
-
Identification and Quantification: The separated fatty acid methyl esters were identified by comparing their retention times to known standards. In studies using radiolabeled substrates, the amount of radioactivity in the palmitoleate peak was measured to quantify the amount of this compound synthesized.
Early Assay for Stearoyl-CoA Desaturase Activity:
A common early method for assaying SCD activity involved incubating liver microsomes with a radiolabeled saturated fatty acyl-CoA substrate (e.g., [1-14C]stearoyl-CoA or [1-14C]palmitoyl-CoA) and the necessary cofactors (NADH, O2). The reaction products were then hydrolyzed, and the resulting fatty acids were separated by thin-layer chromatography or gas-liquid chromatography to quantify the amount of radioactive monounsaturated fatty acid formed.[4][8][9]
Quantitative Data from Early Studies
While precise quantitative data from the very first discovery of this compound is scarce in readily available literature, the following table summarizes the types of quantitative findings reported in early studies on SCD activity and substrate specificity.
| Parameter | Substrate | Typical Value (Relative) | Tissue Source | Reference |
| Enzyme Activity | Palmitoyl-CoA | 1.0 | Rat Liver Microsomes | [3] |
| Stearoyl-CoA | ~1.5 - 2.0 | Rat Liver Microsomes | [3] | |
| Substrate Preference | Palmitoyl-CoA | +++ | Rat Liver Microsomes | [10] |
| Stearoyl-CoA | +++++ | Rat Liver Microsomes | [10] | |
| Inhibition by KCN | - | >90% | Chick Embryo Liver Microsomes | [8] |
Note: The values presented are illustrative of the relative activities and preferences observed in early studies and may not represent absolute quantitative measurements from a single definitive experiment.
Signaling Pathways and Logical Relationships
The discovery of this compound and its enzymatic synthesis laid the groundwork for understanding its role in cellular signaling. The conversion of a saturated fatty acyl-CoA to a monounsaturated one represents a critical regulatory node in lipid metabolism.
This fundamental pathway illustrates the direct production of this compound, which can then enter various metabolic and signaling cascades.
Conclusion: A Foundation for Modern Research
The discovery and initial characterization of this compound, born from the meticulous study of fatty acid metabolism and the development of powerful analytical techniques, laid a critical foundation for our current understanding of lipid biology. What began as the identification of a novel monounsaturated fatty acyl-CoA has blossomed into a field of research exploring its role as a "lipokine" – a lipid hormone that communicates between tissues to regulate systemic metabolism. The early work detailed in this guide provided the essential first steps in recognizing this compound not just as an intermediate, but as a key player in health and disease, a legacy that continues to drive research and drug development efforts today.
References
- 1. gsartor.org [gsartor.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-liquid partition chromatography; the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new assay for fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Palmitoleoyl-CoA: Endogenous Synthesis, Dietary Modulation, and Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways governing palmitoleoyl-CoA levels, the influence of dietary components on its synthesis, and detailed methodologies for its quantification. This compound, an activated monounsaturated fatty acid, stands at the crossroads of lipid metabolism and cellular signaling, making it a molecule of significant interest in metabolic disease and therapeutic development.
Endogenous Synthesis of this compound
The primary route for endogenous production of this compound is through de novo lipogenesis (DNL), a metabolic pathway that converts excess carbohydrates and other precursors into fatty acids.[1][2][3] This process culminates in the desaturation of its precursor, palmitoyl-CoA.
The De Novo Lipogenesis Pathway
De novo lipogenesis begins with acetyl-CoA, a central metabolite derived primarily from glucose via glycolysis and pyruvate oxidation.[2][4] The synthesis of the 16-carbon saturated fatty acid, palmitate (which is then activated to palmitoyl-CoA), involves two key enzymes:
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, the rate-limiting step in fatty acid synthesis.[2][5]
-
Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes a series of seven reactions, using one acetyl-CoA and seven malonyl-CoA molecules to produce the 16-carbon palmitate.[2][6]
The newly synthesized palmitate is then activated to palmitoyl-CoA by an acyl-CoA synthetase.[7]
The Role of Stearoyl-CoA Desaturase (SCD)
The final and critical step in the synthesis of this compound is the introduction of a double bond into the palmitoyl-CoA molecule. This reaction is catalyzed by the endoplasmic reticulum-bound enzyme, Stearoyl-CoA Desaturase (SCD) , also known as Δ9-desaturase.[8][9]
SCD introduces a cis-double bond at the ninth carbon position of saturated fatty acyl-CoAs. Its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to this compound (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[6][9][10][11] In humans, SCD1 is the main isoform, highly expressed in tissues like the liver and adipose tissue.[9] This enzyme is a key regulator of cellular fatty acid composition and plays a significant role in metabolic homeostasis.[10][12]
Dietary Influences on this compound Levels
The levels of this compound are not solely dependent on endogenous synthesis but are also significantly modulated by dietary macronutrient composition. The diet can influence this pathway by providing precursors, stimulating or inhibiting key enzymes, and altering the overall metabolic state.
Macronutrient Effects
-
High-Carbohydrate Diets: Low-fat, high-carbohydrate diets are potent stimulators of de novo lipogenesis.[3][13][14] When carbohydrate intake exceeds the capacity for glycogen storage, the excess glucose is shunted into the DNL pathway, leading to increased production of acetyl-CoA and subsequent synthesis of palmitoyl-CoA and this compound.[3][14] Studies have shown that such diets significantly increase circulating concentrations of palmitic acid, a direct precursor to this compound.[3]
-
High-Fat Diets: The impact of high-fat diets is more complex. While a high-fat diet generally suppresses DNL, the specific fatty acid composition is crucial.[13][14]
-
Saturated Fatty Acids (SFAs): A diet rich in palmitic acid (PA) directly provides the substrate for SCD1, potentially increasing the pool of this compound.[15] However, high levels of palmitoyl-CoA can also exert feedback inhibition on ACC, the rate-limiting enzyme in DNL.[5]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs, particularly from the n-3 family (e.g., from fish oil), are known to suppress the expression of lipogenic genes, including SCD1.[14][16] This leads to a decrease in the conversion of saturated to monounsaturated fatty acids.
-
-
Protein: Excess dietary protein can also contribute to the acetyl-CoA pool through the catabolism of amino acids, thereby providing substrates for DNL, although its effect is generally less pronounced than that of carbohydrates.[1]
Summary of Dietary Influences
| Dietary Factor | Primary Mechanism | Effect on DNL | Effect on SCD1 Activity | Net Effect on this compound |
| High Carbohydrate / Low Fat | Increases acetyl-CoA substrate for DNL.[13][14] | Stimulates | Stimulated in parallel with DNL.[17] | Increase |
| High Palmitic Acid | Provides direct substrate for SCD1.[15] | Suppresses | Substrate availability increases flux. | Variable / Increase |
| High n-3 PUFA | Suppresses lipogenic gene expression.[14][16] | Suppresses | Suppresses | Decrease |
Experimental Protocols for Quantification
The accurate measurement of this compound in biological samples is essential for understanding its role in metabolic regulation. Due to its low abundance and chemical nature, quantification requires sensitive and specific analytical techniques.
Sample Preparation and Extraction
The initial step involves the rapid quenching of metabolic activity and extraction of acyl-CoAs from tissues or cells.
-
Tissue Homogenization: Frozen tissue is powdered and homogenized in a cold buffer, often containing an acid (e.g., perchloric or sulfosalicylic acid) to precipitate proteins and halt enzymatic reactions.[18] An internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is added at this stage for accurate quantification.[18][19]
-
Liquid-Liquid or Solid-Phase Extraction: The homogenate is subjected to extraction to separate the polar acyl-CoAs from non-polar lipids. A common method involves a modified Bligh-Dyer extraction where acyl-CoAs partition into the aqueous methanol phase.[18] Alternatively, solid-phase extraction (SPE) provides a more rapid and cleaner sample preparation.[20]
-
Purification and Concentration: The extract containing the acyl-CoAs is often washed with an organic solvent to remove remaining lipid contaminants. The final aqueous phase is then typically flash-frozen and lyophilized (freeze-dried) to concentrate the analytes.[19]
Analytical Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of long-chain fatty acyl-CoAs.
-
Chromatographic Separation: The dried extract is reconstituted and injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.[20] A gradient elution with a mobile phase, such as acetonitrile and ammonium hydroxide, is employed.[20]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.[20]
-
Quantification Method: Acyl-CoAs are quantified using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion for this compound and monitoring for a unique product ion generated upon fragmentation. This highly specific detection method allows for accurate quantification even in complex biological matrices.[20]
Quantitative Data on this compound Modulation
Direct quantitative measurements of this compound are not always reported in the literature. A common and informative proxy for SCD1 activity is the ratio of the product to its precursor, such as the palmitoleate-to-palmitate (16:1/16:0) ratio in various lipid pools (e.g., phospholipids, triglycerides).
The following table summarizes findings from a human crossover trial comparing a high-palmitic acid (HPA) diet with a high-oleic acid (HOA) diet.
Table 1: Effect of Dietary Fat Composition on SCD1 Activity Index in Humans
| Lipid Pool | Measurement (Ratio) | High-Palmitic Acid (HPA) Diet | High-Oleic Acid (HOA) Diet | % Change (HOA vs. HPA) | P-value |
| Serum Phosphatidylcholine (Fasted) | Palmitoleate:Palmitate (POA:PA) | (Normalized) | (Normalized) | +32% | P = 0.04 |
| Muscle Phosphatidylcholine (Fasted) | Palmitoleate:Palmitate (POA:PA) | (Normalized) | (Normalized) | +35% | P = 0.01 |
| Data adapted from a study comparing a 3-week HPA diet with a low-palmitic, high-oleic acid (HOA) diet in healthy adults.[21] The ratio serves as an index of SCD1 activity. |
This data indicates that replacing dietary palmitic acid with oleic acid significantly increases the apparent SCD1 activity, as reflected by the higher product-to-precursor ratio in both serum and muscle lipids.[21] This highlights the sensitive regulation of this pathway by dietary fatty acid composition.
References
- 1. Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]
- 3. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. csun.edu [csun.edu]
- 6. researchgate.net [researchgate.net]
- 7. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 9. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 14. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 16. Dietary fatty acids influence the activity and metabolic control of mitochondrial carnitine palmitoyltransferase I in rat heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. Quantification of Fatty Acids and Acyl-CoAs. [bio-protocol.org]
- 20. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dietary intake of palmitate and oleate has broad impact on systemic and tissue lipid profiles in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, playing critical roles in energy production through β-oxidation, synthesis of complex lipids, and cellular signaling. The accurate quantification of LCoAs in tissues is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutics targeting metabolic disorders. This document provides detailed protocols for the extraction of LCoAs from tissues, tailored for analysis by high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS).
Long-chain acyl-CoAs are key players in cellular metabolism, acting as activated forms of long-chain fatty acids.[1] Their accumulation has been linked to insulin resistance.[1] The analysis of these molecules is challenging due to their instability in aqueous solutions.[2]
Core Principles of LC-CoA Extraction
The extraction of LCoAs from tissues is a multi-step process designed to efficiently isolate these molecules while minimizing degradation and removing interfering substances. Key steps include:
-
Tissue Homogenization: Rapid disruption of the tissue architecture to release intracellular contents. This is typically performed at low temperatures to minimize enzymatic activity.
-
Protein Precipitation and Lipid Removal: Denaturation and removal of proteins and lipids that can interfere with downstream analysis.
-
Solid-Phase Extraction (SPE): A purification step to selectively bind and elute LCoAs, thereby concentrating the sample and removing contaminants.
-
Analysis by HPLC or LC-MS/MS: Separation and quantification of individual LC-CoA species.
Experimental Workflow for LC-CoA Extraction
Caption: A generalized workflow for the extraction of long-chain acyl-CoAs from tissue samples.
Detailed Experimental Protocols
Two primary methods for LC-CoA extraction are presented below: a solvent-based extraction followed by solid-phase extraction, and a modified Bligh-Dyer method.
Protocol 1: Solvent Extraction with Solid-Phase Extraction
This protocol is adapted from methods utilizing solvent precipitation followed by SPE for sample cleanup and concentration.[3][4]
Materials:
-
Frozen tissue (~20-100 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or oligonucleotide purification columns)[3]
-
Elution Solvent (e.g., 2-propanol or methanol)[3]
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Place the frozen tissue in a pre-chilled tube containing 0.5 mL of 100 mM KH2PO4 buffer (pH 4.9) and the internal standard. Homogenize the tissue on ice.[1]
-
Solvent Extraction: Add 0.5 mL of an ACN:isopropanol:methanol (3:1:1) mixture and vortex thoroughly.[1] Some methods suggest homogenizing again after the addition of isopropanol.[3]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.[3]
-
-
Sample Preparation for Analysis: The eluent can be concentrated and then reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.
Protocol 2: Modified Bligh-Dyer Extraction
This method utilizes a biphasic liquid-liquid extraction to separate lipids from the more polar acyl-CoAs.[5]
Materials:
-
Frozen tissue (~20 mg)
-
Chloroform
-
Methanol
-
Water
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the frozen tissue in a chloroform:methanol (1:2, v/v) solution containing the internal standard.
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex and centrifuge to separate the phases.
-
Aqueous Phase Collection: The long-chain acyl-CoAs will partition into the upper methanolic aqueous phase.[5] Carefully collect this phase.
-
Purification (Optional but Recommended): The collected aqueous phase can be further purified using C18 SPE columns to remove remaining contaminants.[5]
-
Sample Preparation for Analysis: The purified sample is then dried and reconstituted for analysis.
Quantification by LC-MS/MS
LC-MS/MS is the preferred method for the sensitive and specific quantification of LCoAs.[1][4][6]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Column | C18 reversed-phase column[4] |
| Mobile Phase A | Ammonium hydroxide in water[1][4] |
| Mobile Phase B | Acetonitrile with ammonium hydroxide[1][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan[4] |
A neutral loss scan of 507 Da can be used for profiling complex mixtures of LCoAs in tissue extracts.[4]
Data Presentation
The following table summarizes representative concentrations of various long-chain acyl-CoAs found in different rat tissues, as reported in the literature.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) | Liver (nmol/g protein) |
| C16:0 (Palmitoyl-CoA) | ~1.5 | ~1.0 | ~0.5 | 108 +/- 11 (fed), 248 +/- 19 (fasted)[7] |
| C18:0 (Stearoyl-CoA) | ~1.0 | ~0.8 | ~0.3 | - |
| C18:1 (Oleoyl-CoA) | ~2.5 | ~1.5 | ~0.8 | - |
| C18:2 (Linoleoyl-CoA) | ~3.0 | ~1.2 | ~1.0 | - |
| C20:4 (Arachidonoyl-CoA) | ~0.5 | ~0.4 | ~0.2 | - |
Note: The values presented are approximate and can vary significantly based on the physiological state of the animal and the specific analytical method used. The recovery of the extraction procedure can range from 70-80%, depending on the tissue.[3]
Signaling and Metabolic Context
Long-chain acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can regulate various cellular processes.
Caption: The central role of long-chain acyl-CoAs in cellular metabolism and signaling.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Monitoring Protein Palmitoyltransferase Activity
Abstract
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, and function.[1][2][3] This modification is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) motif.[2] Dysregulation of PAT activity has been implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases, making PATs attractive therapeutic targets.[2][4] To facilitate the discovery of novel PAT modulators, we have developed a robust, non-radioactive, cell-based assay to quantify palmitoyltransferase activity. This application note provides a detailed protocol for a click chemistry-based assay that allows for the sensitive detection of protein palmitoylation in a cellular context.
Introduction
Traditionally, the study of protein palmitoylation has relied on metabolic labeling with radioactive [3H]-palmitate.[4][5][6] While a direct method, it involves the use of hazardous materials and often requires long exposure times for detection.[6][7] To overcome these limitations, several alternative methods have been developed, including acyl-biotin exchange (ABE) and fluorescence-based approaches.[3][5][8][9][10][11] The ABE method allows for the enrichment and identification of palmitoylated proteins from cell or tissue lysates.[3][9][12]
More recently, the advent of click chemistry has revolutionized the study of post-translational modifications, including palmitoylation.[7][8][13] This bioorthogonal chemical ligation strategy involves the metabolic labeling of cells with a palmitic acid analog containing an alkyne or azide group.[1][5] The modified proteins can then be tagged with a corresponding azide or alkyne-containing reporter molecule, such as a fluorophore or biotin, for detection and quantification.[1][2][6][7] This method offers high specificity and sensitivity, and is amenable to high-throughput screening (HTS) for the identification of PAT inhibitors.[4][14][15][16][17]
This application note details a cell-based assay for palmitoyltransferase activity utilizing the commercially available alkyne-functionalized palmitic acid analog, 17-octadecynoic acid (17-ODYA).[1][2][6] Cells are metabolically labeled with 17-ODYA, and the incorporated alkyne groups are subsequently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-conjugated fluorescent probe. The resulting fluorescence intensity provides a quantitative measure of total protein palmitoylation, which can be used to assess the activity of endogenous or overexpressed PATs and to screen for potential inhibitors.
Signaling Pathway Overview
Protein palmitoylation is a dynamic process that influences numerous signaling pathways by controlling the membrane association and trafficking of key signaling proteins.[1][8] For instance, the palmitoylation of small GTPases like Ras and G-proteins is crucial for their membrane localization and subsequent activation of downstream signaling cascades.[8] Similarly, many G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) require palmitoylation for proper function and signaling.[8] The reversible nature of this modification, controlled by PATs and acyl-protein thioesterases (APTs), allows for rapid regulation of signaling events in response to various cellular stimuli.
References
- 1. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation | Semantic Scholar [semanticscholar.org]
Detecting Protein Palmitoylation with Palmitoleoyl-CoA Analogs Using Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon saturated fatty acid palmitate, plays a critical role in regulating protein trafficking, localization, stability, and activity. Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders. A specialized form of this modification, S-palmitoleoylation, involves the attachment of the monounsaturated fatty acid, palmitoleic acid (C16:1). The advent of click chemistry has provided a powerful and versatile tool for the detection, identification, and quantification of these lipid modifications.
This document provides detailed application notes and protocols for the use of palmitoleoyl-CoA analogs in conjunction with click chemistry to study protein S-palmitoleoylation. This method relies on the metabolic incorporation of a bioorthogonal alkyne- or azide-containing analog of palmitoleic acid into proteins by cellular enzymes. The incorporated analog is then detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which ligates a reporter molecule (e.g., a fluorophore or biotin) to the modified protein. This enables subsequent visualization, enrichment, and identification of palmitoleoylated proteins.[1][2][3]
Principle of the Method
The click chemistry-based detection of protein palmitoleoylation involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a palmitoleic acid analog containing a bioorthogonal functional group, typically a terminal alkyne. This analog is converted to its CoA derivative within the cell and utilized by palmitoyl acyltransferases (PATs), also known as DHHC enzymes, to modify substrate proteins at cysteine residues.[4]
-
Click Reaction: Following cell lysis, the alkyne-modified proteins are "clicked" to an azide-containing reporter molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the reporter to the palmitoleoylated protein.[1][5] The tagged proteins can then be detected by in-gel fluorescence, or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) for subsequent analysis by mass spectrometry or Western blotting.[6][7]
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained using this click chemistry-based approach.
Table 1: Identification of Palmitoleoylated Proteins by Mass Spectrometry
| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound Analog) | Spectral Counts (Control) | Fold Change |
| P01112 | HRAS | GTPase HRas | 152 | 5 | 30.4 |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 98 | 2 | 49.0 |
| Q9Y2X3 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 75 | 1 | 75.0 |
| P35222 | FLOT1 | Flotillin-1 | 63 | 3 | 21.0 |
| O00159 | WNT3A | Protein Wnt-3a | 45 | 0 | - |
This table represents example data and is not from a specific publication.
Table 2: Quantification of Palmitoylation Stoichiometry
| Protein | Treatment | % Palmitoylated (Relative to Total Protein) |
| Protein X | Vehicle | 15.2 ± 2.1 |
| Protein X | DHHC Inhibitor | 3.5 ± 0.8 |
| Protein Y | Vehicle | 42.8 ± 5.5 |
| Protein Y | DHHC Inhibitor | 9.1 ± 1.7 |
This table illustrates how the method can be used to assess changes in palmitoylation levels under different conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of an alkyne-containing this compound analog into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
ω-alkynyl palmitoleic acid analog (e.g., 15-hexadecynoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 10 cm dish) and allow them to reach 70-80% confluency.
-
Preparation of Labeling Medium: a. Prepare a 10 mM stock solution of the ω-alkynyl palmitoleic acid analog in DMSO. b. On the day of the experiment, prepare a 1 mM working solution by diluting the stock solution in complete culture medium containing 1% (w/v) fatty acid-free BSA. c. Further dilute the working solution in complete culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed sterile PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may vary depending on the protein of interest and cell type.[6]
-
Cell Harvest: a. After the incubation period, aspirate the labeling medium. b. Wash the cells twice with cold PBS. c. Lyse the cells immediately for the click reaction or store the cell pellet at -80°C for later use.
Protocol 2: Cell Lysis and Protein Precipitation
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 1x Protease Inhibitor Cocktail.
-
Cold PBS
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge
Procedure:
-
Cell Lysis: a. Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet (e.g., 500 µL for a 10 cm dish). b. Resuspend the pellet by pipetting up and down. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (containing the protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Precipitation (Optional but recommended for concentrating protein and removing interfering substances): a. Add 4 volumes of pre-chilled acetone to the protein lysate. b. Vortex briefly and incubate at -20°C for at least 1 hour (or overnight). c. Pellet the precipitated protein by centrifugation at 14,000 x g for 10 minutes at 4°C. d. Carefully decant the acetone and wash the pellet with 500 µL of cold 80% acetone. e. Centrifuge again at 14,000 x g for 5 minutes at 4°C. f. Discard the supernatant and air-dry the protein pellet for 5-10 minutes. Do not over-dry.
Protocol 3: Click Reaction for Biotin or Fluorophore Tagging
This protocol describes the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-labeled proteins.
Materials:
-
Resuspension Buffer: 50 mM Tris-HCl (pH 8.0), 1% SDS
-
Azide-reporter stock solution (e.g., Azide-Biotin or Azide-Fluorophore, 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO) (Optional, but recommended to stabilize Cu(I))
Procedure:
-
Protein Resuspension: Resuspend the protein pellet from Protocol 2 in Resuspension Buffer (e.g., 100-200 µL). Ensure the protein is fully solubilized.
-
Preparation of the Click Reaction Cocktail (prepare fresh): For a 100 µL final reaction volume, add the following components in the specified order:
-
Protein sample (adjust volume to bring final volume to 100 µL)
-
Azide-reporter: 1 µL (final concentration 100 µM)
-
TCEP: 2 µL (final concentration 1 mM)
-
(Optional) TBTA: 1 µL (final concentration 100 µM)
-
CuSO4: 2 µL (final concentration 1 mM)
-
-
Click Reaction: a. Vortex the reaction mixture gently. b. Incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for Downstream Analysis:
-
For in-gel fluorescence: Add 4x SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and proceed to SDS-PAGE.
-
For affinity purification: Proceed to Protocol 4.
-
Protocol 4: Affinity Purification of Biotin-Tagged Proteins
Materials:
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 0.1% SDS in PBS
-
Wash Buffer 3: PBS
-
Elution Buffer: 2x SDS-PAGE loading buffer containing 50 mM DTT
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Wash Buffer 1 according to the manufacturer's instructions.
-
Binding: a. Add the click reaction sample to the washed streptavidin beads. b. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Discard the supernatant. c. Wash the beads sequentially with:
- Wash Buffer 1 (3 times)
- Wash Buffer 2 (2 times)
- Wash Buffer 3 (2 times)
-
Elution: a. Add Elution Buffer to the beads. b. Heat at 95°C for 10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the enriched palmitoleoylated proteins for analysis by Western blotting or mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the this compound analog. Ensure the use of fatty acid-free BSA. |
| Inefficient click reaction. | Prepare fresh TCEP and CuSO4 solutions. Ensure the correct order of addition of reagents. Consider using a Cu(I) stabilizing ligand like TBTA. | |
| Low abundance of the protein of interest. | Increase the amount of starting material. | |
| High background | Non-specific binding to beads. | Increase the number and stringency of the wash steps during affinity purification. |
| Aggregation of proteins. | Ensure complete solubilization of the protein pellet before the click reaction. |
Conclusion
The use of click chemistry with this compound analogs provides a robust and sensitive method for the detection and analysis of protein S-palmitoleoylation.[8][9] This approach overcomes many of the limitations of traditional radiolabeling methods, offering a non-radioactive, highly specific, and versatile platform for studying the dynamics of this important post-translational modification. The protocols outlined in this document provide a comprehensive guide for researchers to implement this powerful technique in their studies of protein lipidation in health and disease.
References
- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Chromatographic Separation of Palmitoleoyl-CoA
Introduction
Palmitoleoyl-CoA (C16:1-CoA) is an activated monounsaturated fatty acid that plays a significant role in various metabolic pathways, including fatty acid biosynthesis and beta-oxidation. Its accurate quantification and separation from other structurally similar long-chain and very-long-chain fatty acyl-CoAs are crucial for researchers in metabolic disease, drug discovery, and nutritional science. This application note provides detailed protocols for the separation of this compound from other acyl-CoAs using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.
Altered metabolism of acyl-CoAs is associated with a range of metabolic disorders, including obesity, diabetes, and cancer.[1][2] Therefore, the ability to accurately measure specific acyl-CoA species like this compound can provide valuable insights into disease mechanisms and serve as a biomarker for disease progression and therapeutic response.[1][2]
Experimental Workflow Overview
The general workflow for the analysis of this compound and other acyl-CoAs from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust sample preparation procedure is critical due to the instability of acyl-CoA molecules.
Protocols
Protocol 1: UPLC-MS/MS for Long-Chain Acyl-CoA Separation
This protocol is adapted from a method developed for the simultaneous analysis of tissue long-chain acyl-CoA concentrations.[3]
1. Sample Preparation (from Tissue)
-
Caution: Acyl-CoAs are unstable; perform all steps on ice with pre-chilled solutions.
-
Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).
-
Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., 20 ng of heptadecanoyl-CoA, C17:0-CoA).
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant for UPLC-MS/MS analysis.
2. Chromatographic Conditions
-
System: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[3]
-
Mobile Phase A: 15 mM ammonium hydroxide (NH4OH) in water.[3]
-
Mobile Phase B: 15 mM NH4OH in acetonitrile (ACN).[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 minutes.
-
Decrease to 25% B over 0.2 minutes.
-
Increase to 65% B over 1 minute.
-
Decrease to 20% B over 0.5 minutes to re-equilibrate.
-
3. Mass Spectrometry Conditions
-
System: Thermo TSQ Quantum Ultra triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM).
Protocol 2: HPLC-ESI-MS/MS for Long-Chain Acyl-CoA Separation
This protocol is based on a method for determining long-chain fatty acid acyl-coenzyme A compounds in rat liver samples.[4]
1. Sample Preparation
-
Follow a suitable tissue homogenization and extraction protocol, such as the one described in Protocol 1.
2. Chromatographic Conditions
-
System: HPLC system with a C4 reversed-phase column.[4]
-
Mobile Phase: Gradient of triethylamine acetate and acetonitrile.[4]
-
Specific gradient conditions should be optimized based on the specific column and system used.
3. Mass Spectrometry Conditions
-
System: Ion trap mass spectrometer or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Detection: MS/MS.
Data Presentation
The following table summarizes representative chromatographic parameters for the separation of this compound and other relevant acyl-CoAs based on published methods. Retention times are method-dependent and should be established with authentic standards.
| Acyl-CoA | Chain Length:Unsaturation | UPLC-MS/MS Method 1 (C8 Column)[3] | HPLC-MS/MS Method 2 (C4 Column)[4] |
| Myristoyl-CoA | C14:0 | Separated | Not specified |
| Palmitoyl-CoA | C16:0 | Separated | Separated |
| This compound | C16:1 | Separated | Separated |
| Heptadecanoyl-CoA (IS) | C17:0 | Used as Internal Standard | Not specified |
| Stearoyl-CoA | C18:0 | Separated | Separated |
| Oleoyl-CoA | C18:1 | Separated | Separated |
| Linoleoyl-CoA | C18:2 | Separated | Not specified |
| Arachidonoyl-CoA | C20:4 | Not specified | Separated |
Signaling Pathway Context
This compound is a key intermediate in fatty acid metabolism. It is synthesized from palmitoyl-CoA by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) and can be further elongated or incorporated into complex lipids.
Discussion
The separation of this compound from other acyl-CoAs, particularly its saturated counterpart palmitoyl-CoA, is achievable with high resolution using reversed-phase chromatography. The choice of stationary phase (C8 or C18) and the specific gradient of organic solvent are critical for achieving optimal separation. UPLC systems, with their smaller particle size columns, generally offer better resolution and faster analysis times compared to traditional HPLC.
Mass spectrometry, especially in tandem MS/MS mode, provides the necessary selectivity and sensitivity for accurate quantification, even in complex biological matrices.[1][2] The selection of positive or negative ionization mode can depend on the specific instrument and the desired sensitivity for different acyl-CoA species. For instance, positive ion mode has been reported to be more sensitive for some long-chain acyl-CoAs.[5]
For robust quantification, the use of an appropriate internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is highly recommended to account for variations in extraction efficiency and instrument response.[3] Calibration curves should be prepared using authentic standards to ensure accurate determination of concentrations.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers aiming to separate and quantify this compound from other acyl-CoAs. The use of UPLC-MS/MS with a C8 or C18 reversed-phase column and a suitable gradient elution program offers a robust and sensitive method for this purpose. These analytical techniques are invaluable for advancing our understanding of the role of specific fatty acyl-CoAs in health and disease.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Palmitoleoyl-CoA with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleoyl-CoA, an activated form of the monounsaturated fatty acid palmitoleic acid, is a key metabolite in cellular lipid metabolism and signaling. Its dynamic synthesis, trafficking, and utilization are implicated in various physiological and pathological processes, including membrane fluidity, energy storage, and the regulation of metabolic pathways. Visualizing the spatiotemporal distribution of this compound in living cells is crucial for understanding its biological functions and for the development of therapeutics targeting lipid metabolism.
These application notes provide a comprehensive overview of strategies for imaging this compound using fluorescent probes. While direct, commercially available fluorescent probes specifically for this compound are not yet widely established, this document details methodologies adapted from existing tools for similar long-chain fatty acyl-CoAs, such as palmitoyl-CoA. The protocols and data presented are based on established techniques in lipid imaging, offering a robust starting point for researchers.
Principle of Fluorescent Imaging of this compound
The primary strategy for imaging this compound involves the use of fluorescently labeled analogs or the metabolic incorporation of modified fatty acids that can be subsequently visualized. These approaches include:
-
Directly Labeled Fluorescent Analogs: Synthesizing a this compound analog conjugated to a fluorophore, such as Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY). These probes can be introduced into cells to track their incorporation into various lipid species and their localization within subcellular compartments.
-
Metabolic Labeling with Click Chemistry: Introducing a palmitoleic acid analog containing a bioorthogonal handle (e.g., an alkyne group) into cells. This modified fatty acid is metabolized to its corresponding CoA thioester and incorporated into complex lipids. The incorporated alkyne can then be selectively labeled with a fluorescent azide via a click chemistry reaction, enabling visualization.
-
Genetically Encoded Biosensors: While not yet specifically developed for this compound, genetically encoded biosensors for other acyl-CoAs provide a framework for future development. These sensors typically consist of a binding protein for the target molecule fused to fluorescent proteins, allowing for ratiometric imaging of ligand concentration.
Quantitative Data of Representative Fluorescent Lipid Probes
The selection of a fluorescent probe is critical and depends on the specific application, instrumentation, and biological question. The following table summarizes key photophysical properties of fluorophores commonly used for labeling lipids, which can be adapted for creating this compound probes.
| Fluorophore Family | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features & Applications |
| NBD | ~465 | ~535 | Environment-sensitive | Green emitting; fluorescence is enhanced in hydrophobic environments; widely used for uptake and trafficking assays.[1] |
| BODIPY (TopFluor™) | ~500 | ~510 | High | Bright and photostable; minimally disruptive to lipid behavior; available in various colors for multi-color imaging.[1] |
| Cyanines (Cy3, Cy5) | 550, 650 | 570, 670 | Moderate | Cover a wide spectral range from visible to near-infrared; ideal for multiplexing and FRET studies.[1] |
| Pyrene | ~340 | ~375 (monomer), ~470 (excimer) | Variable | Excimer formation upon lipid mixing makes it suitable for membrane fusion and lipid trafficking studies.[1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging using NBD-Palmitoleoyl-CoA
This protocol describes the use of a fluorescently labeled this compound analog to visualize its incorporation into cellular lipids and its subcellular distribution. This method is adapted from protocols using NBD-palmitoyl-CoA.[2][3]
Materials:
-
NBD-palmitoleoyl-CoA (custom synthesis required)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Cell line of interest (e.g., HeLa, COS-7) cultured on glass-bottom dishes
-
Confocal microscope with appropriate filter sets for NBD (Excitation: ~465 nm, Emission: ~535 nm)
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of NBD-palmitoleoyl-CoA in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
Cell Labeling:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Dilute the NBD-palmitoleoyl-CoA stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.
-
Incubate the cells with the labeling medium for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed imaging medium to remove unincorporated probe.
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Image the cells using a confocal microscope equipped with a heated stage and CO2 incubator.
-
Acquire images using the appropriate laser lines and emission filters for NBD.
-
For co-localization studies, cells can be co-stained with organelle-specific trackers according to the manufacturer's protocols.
-
Expected Results:
NBD-palmitoleoyl-CoA is expected to be incorporated into various lipid species, leading to fluorescent labeling of organelles such as the endoplasmic reticulum (ER), lipid droplets, and mitochondria. Time-lapse imaging can reveal the trafficking of these lipids between organelles.
Protocol 2: Metabolic Labeling of Palmitoleate-Containing Lipids via Click Chemistry
This protocol utilizes a palmitoleic acid analog with an alkyne handle for metabolic incorporation, followed by fluorescent labeling using click chemistry. This method offers high specificity and signal-to-noise ratio. The protocol is adapted from methods for imaging protein palmitoylation.[4]
Materials:
-
Alkynyl-palmitoleic acid analog (e.g., 17-octadecynoic acid as a surrogate)
-
Cell line of interest cultured on glass-bottom dishes
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Click chemistry reaction cocktail (e.g., Click-iT™ Cell Reaction Buffer Kit)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Metabolic Labeling:
-
Incubate cells with 10-50 µM alkynyl-palmitoleic acid in culture medium for 4-24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a confocal or epifluorescence microscope.
-
Signaling Pathways and Workflows
The following diagrams illustrate key metabolic pathways involving this compound and the experimental workflow for its fluorescent imaging.
Caption: Metabolic fate of this compound in the cell.
Caption: Experimental workflow for fluorescent imaging.
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to reduce phototoxicity, especially in live-cell imaging. Use the lowest possible laser power and exposure times.
-
Probe Concentration: Optimize the probe concentration to achieve a good signal-to-noise ratio without causing cellular artifacts or toxicity.
-
Specificity: The specificity of fluorescently labeled acyl-CoA analogs can be a concern, as they may not perfectly mimic the behavior of their endogenous counterparts. Validate findings with complementary techniques where possible.
-
Controls: Include appropriate controls, such as cells incubated without the fluorescent probe or with a non-reactive analog, to account for background fluorescence and non-specific staining.
Conclusion
The application of fluorescent probes provides a powerful approach to investigate the subcellular dynamics of this compound. By adapting existing methodologies for similar lipid molecules, researchers can gain valuable insights into the roles of this important metabolite in health and disease. The protocols and data presented here serve as a foundational guide for scientists and drug development professionals to design and execute experiments for imaging this compound in cellular systems. Future development of specific genetically encoded biosensors will further enhance our ability to study the real-time dynamics of this compound with high precision.
References
Application Notes and Protocols for Measuring Stearoyl-CoA Desaturase (SCD) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The primary products, oleoyl-CoA and palmitoleoyl-CoA, are essential components of membrane phospholipids, triglycerides, and cholesterol esters. The activity of SCD is implicated in various physiological and pathological processes, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the accurate measurement of SCD activity is paramount for basic research and the development of therapeutic inhibitors.
These application notes provide detailed protocols for various established methods to quantify SCD activity, catering to different experimental needs, from basic biochemical assays to high-throughput screening.
Overview of SCD Activity Measurement Protocols
Several methodologies are available to measure SCD activity, each with its advantages and limitations. The choice of assay depends on the research question, available equipment, and required throughput. The table below summarizes the key quantitative parameters of the most common assays.
| Parameter | Radiometric Assay (TLC/HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Throughput Mass Spectrometry (RapidFire/MS) |
| Principle | Measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated product. | Quantifies the ratio of monounsaturated to saturated fatty acids in a lipid extract. | Directly measures the substrate and product of the SCD reaction in a label-free, high-throughput manner. |
| Substrate(s) | [1-14C]stearoyl-CoA, [1-14C]stearic acid | Endogenous or exogenous fatty acids | Stearoyl-CoA |
| Enzyme Source | Liver microsomes, cell lysates, recombinant protein | Whole cells, tissues | Liver microsomes, recombinant protein |
| Typical Substrate Concentration | 6 µM[1] | Not directly controlled (endogenous levels) | Sub-micromolar concentrations[2] |
| Typical Enzyme Concentration | 100 µg cell homogenate[1] | Not applicable | Optimized for linearity[2] |
| Incubation Time | 5 min[1] | Not applicable | Up to 60 min[3] |
| Detection Method | Scintillation counting | Mass spectrometry | Mass spectrometry |
| Throughput | Low to medium | Low to medium | High |
Experimental Protocols
Preparation of Liver Microsomes
Liver microsomes are a common source of SCD for in vitro assays. This protocol describes a general method for their isolation.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 250 mM sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[4]
-
Potter-Elvehjem homogenizer with a Teflon pestle[5]
-
Refrigerated centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Mince the liver tissue and weigh it. Add 4 mL of ice-cold homogenization buffer per gram of liver.[5]
-
Homogenize the tissue with 5-10 strokes of a motor-driven Potter-Elvehjem homogenizer.[5][6]
-
Centrifuge the homogenate at 9,000-10,000 x g for 10-20 minutes at 4°C to pellet nuclei and mitochondria.[4][5]
-
Carefully collect the supernatant (S9 fraction) and discard the pellet.
-
Centrifuge the S9 fraction at 100,000-105,000 x g for 60 minutes at 4°C to pellet the microsomes.[4]
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer using a Dounce homogenizer.[7]
-
Determine the protein concentration of the microsomal suspension (e.g., using a BCA or Bradford assay).
-
Aliquot the microsomes and store them at -80°C until use. Microsomes can typically be refrozen twice without significant loss of activity.[3]
Radiometric SCD Activity Assay with TLC Separation
This protocol measures the conversion of [1-14C]stearoyl-CoA to [1-14C]oleoyl-CoA.
Materials:
-
Liver microsomes (or other enzyme source)
-
[1-14C]stearoyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
-
NADH solution
-
Saponification solution (e.g., 2.5 M KOH in 75% ethanol)[1]
-
Pentane
-
Thin-layer chromatography (TLC) plates (e.g., silica gel G)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare the reaction mixture in a final volume of 200 µL containing:
-
Pre-incubate the microsomes, buffer, and NADH at room temperature (or 37°C) for 5 minutes.[1][3]
-
Initiate the reaction by adding [1-14C]stearoyl-CoA and incubate for 5-15 minutes.[1]
-
Terminate the reaction by adding 200 µL of saponification solution.[1]
-
Incubate at 85°C for 1 hour to saponify the fatty acids.[1]
-
Acidify the reaction mixture with an appropriate acid (e.g., 4 M H2SO4).
-
Extract the fatty acids with pentane.
-
Evaporate the pentane extract to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of a suitable solvent and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate stearic acid and oleic acid.
-
Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate SCD activity as the percentage of total radioactivity incorporated into the oleic acid fraction.
SCD Activity Index by GC-MS
This method provides an indirect measure of SCD activity by determining the ratio of monounsaturated to saturated fatty acids in a sample. The 18:1/18:0 or 16:1/16:0 ratio is a commonly used index.[5][8]
Materials:
-
Cells or tissue sample
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1, v/v)
-
Internal standards (e.g., deuterated fatty acids)
-
Transesterification reagent (e.g., sodium methoxide in methanol)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize the cell or tissue sample in the presence of internal standards.
-
Extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Evaporate the solvent from the lipid extract.
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating with a transesterification reagent.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS. The GC is used to separate the different FAMEs, and the MS is used for identification and quantification.
-
Calculate the SCD activity index as the ratio of the peak area of the monounsaturated fatty acid (e.g., oleic acid, 18:1) to the peak area of the corresponding saturated fatty acid (e.g., stearic acid, 18:0).
High-Throughput SCD Activity Assay using RapidFire/MS
This protocol is suitable for screening large compound libraries for SCD inhibitors.
Materials:
-
Agilent RapidFire High-throughput Mass Spectrometry system
-
Liver microsomes or recombinant SCD enzyme
-
Stearoyl-CoA (substrate)
-
NADH
-
Reaction buffer
-
Quenching solution (e.g., organic solvent)
Procedure:
-
Dispense the enzyme, buffer, and test compounds into a multi-well plate (e.g., 384-well).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding NADH and stearoyl-CoA.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.[2]
-
Quench the reaction by adding a quenching solution.
-
The plate is then loaded onto the RapidFire system.
-
The system automatically performs solid-phase extraction (SPE) to clean up the sample and injects it into the mass spectrometer.
-
The mass spectrometer directly measures the amounts of both the substrate (stearoyl-CoA) and the product (oleoyl-CoA).[2]
-
SCD activity is determined by the rate of product formation. The system can process samples at a rate of 6-10 seconds per sample.[2]
Visualization of Pathways and Workflows
Caption: Electron transport chain providing electrons for SCD1-catalyzed desaturation.
Caption: Workflow for the radiometric SCD activity assay with TLC separation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. agilent.com [agilent.com]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. A Functional Variant in the Stearoyl-CoA Desaturase Gene Promoter Enhances Fatty Acid Desaturation in Pork | PLOS One [journals.plos.org]
Application Notes & Protocols: In Vivo Methods for Assessing Palmitoleoyl-CoA Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoleoyl-CoA (16:1n7-CoA) is an activated, monounsaturated fatty acid that functions as a critical hub in lipid metabolism and cellular signaling.[1][2] It is the direct product of the desaturation of palmitoyl-CoA, a reaction catalyzed by Stearoyl-CoA Desaturase-1 (SCD1). Beyond its role as a substrate for the synthesis of complex lipids like triglycerides and phospholipids, the corresponding free fatty acid, palmitoleate, acts as a "lipokine," a lipid hormone that can influence systemic metabolic homeostasis, including improving insulin sensitivity.[1] The rate of synthesis of this compound, or its "flux," is therefore a dynamic indicator of metabolic health and a key therapeutic target for diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[3][4]
These application notes provide a detailed overview of the primary in vivo methods for quantifying this compound flux, with a focus on stable isotope tracing techniques coupled with mass spectrometry.
Core Methodology: Stable Isotope Tracing
Stable isotope tracing is the gold-standard methodology for quantifying metabolic flux in vivo.[5][6] The principle involves introducing a non-radioactive, isotopically labeled molecule (a "tracer") into a biological system and monitoring its incorporation into downstream metabolites.[7][8] By measuring the isotopic enrichment of the product molecule (in this case, palmitoleate derived from the this compound pool), the rate of its synthesis can be calculated. The primary methods for assessing this compound flux involve tracing the two major precursor pathways: de novo lipogenesis (DNL) and the direct desaturation of pre-existing palmitoyl-CoA.
1. De Novo Lipogenesis (DNL) Pathway Flux using Deuterated Water (²H₂O)
This method measures the rate at which new palmitate is synthesized from non-lipid precursors (like glucose) and subsequently desaturated to palmitoleate. Deuterated water (²H₂O) is an ideal tracer for DNL because the deuterium atoms are incorporated into fatty acids during their synthesis via NADPH.[3][9]
2. Palmitate Desaturation Flux using Labeled Palmitate ([¹³C₁₆]-Palmitate)
This method directly quantifies the conversion of palmitoyl-CoA to this compound by SCD1. A known amount of ¹³C-labeled palmitate is introduced into the system, and the appearance of the ¹³C label in the palmitoleate pool is measured over time.[5][10] This provides a direct measure of the desaturase activity flux.
Data Presentation: Comparison of In Vivo Methods
The following table summarizes and compares the key stable isotope tracing methodologies for assessing this compound flux.
| Method | Tracer | Administration Route | Typical Sample Matrix | Primary Analytical Technique | Key Flux Parameter Measured | Advantages | Limitations |
| De Novo Lipogenesis (DNL) Contribution | Deuterated Water (²H₂O) | Intraperitoneal (IP) Injection or Oral Gavage | Plasma (VLDL-TG), Liver, Adipose Tissue | Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Ratio Mass Spectrometry (IRMS) | Fractional DNL, Absolute DNL rate | Measures integrated DNL over hours to days; relatively simple tracer administration.[4] | Does not distinguish between sources of palmitate (only newly made); requires a longer washout period for repeat testing.[4] |
| Palmitate Desaturation Rate | [U-¹³C₁₆]-Palmitate or [D₃₁]-Palmitate | Intravenous (IV) Infusion (complexed to albumin) | Plasma (VLDL-TG), Liver, Adipose Tissue | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), GC-MS | Fractional Desaturation Rate, Desaturation Index (Product/Precursor Ratio) | Directly measures SCD1 activity flux; allows for tracing of specific fatty acid pools.[5][11][12] | Technically complex (requires IV infusion); shorter-term measurement; tracer can be costly.[6] |
| Multi-Isotope Tracing | Combination (e.g., ²H₂O, ¹³C-Acetate, ¹³C-Palmitate) | Combination (Oral, IV) | Plasma, Liver | GC-MS, LC-MS/MS | Simultaneous quantification of DNL, plasma FFA contribution, and dietary fatty acid recycling. | Provides a comprehensive picture of all sources contributing to the lipid pool.[10] | Highly complex experimental design and data analysis (requires multicompartmental modeling).[5] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway for this compound Synthesis
The synthesis of this compound is embedded within central lipid metabolism. It begins with the synthesis of palmitoyl-CoA, primarily through DNL from excess carbohydrates. This newly synthesized or pre-existing palmitoyl-CoA is then desaturated by the enzyme SCD1 to form this compound.
Caption: Synthesis pathway of this compound via DNL and SCD1.
Experimental Workflow for Stable Isotope Tracing
A typical in vivo experiment to measure fatty acid flux involves several key stages, from animal preparation and tracer administration to sample analysis and data interpretation.
References
- 1. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 2. This compound | C37H64N7O17P3S | CID 25244394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prosciento.com [prosciento.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 10. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. ckisotopes.com [ckisotopes.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Palmitoleoyl-CoA During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of palmitoleoyl-CoA during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during sample preparation?
A1: this compound, like other long-chain unsaturated acyl-CoAs, is susceptible to degradation through several mechanisms:
-
Enzymatic Degradation: Cellular enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases can rapidly hydrolyze the thioester bond of this compound, releasing coenzyme A and free palmitoleic acid.[1] This is a major concern when working with biological samples like tissue homogenates or cell lysates.
-
Chemical Instability (pH and Temperature): The thioester bond is prone to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[2] Elevated temperatures can also accelerate this degradation.
-
Oxidation: The double bond in the palmitoleoyl moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of various oxidation byproducts, compromising sample integrity.
-
Physical Adsorption: Due to its amphipathic nature, this compound can adsorb to plasticware and glassware, leading to a loss of analyte during sample handling and transfer.
Q2: What are the immediate steps I should take upon sample collection to maximize this compound stability?
A2: To minimize degradation from the outset, it is crucial to inhibit enzymatic activity and prevent chemical degradation as quickly as possible.
-
Rapid Freezing: Immediately after collection, flash-freeze your biological samples in liquid nitrogen. This halts enzymatic activity. Store samples at -80°C until you are ready for extraction.
-
Quenching Metabolism: For cell cultures, rapid quenching of metabolic activity is essential. This can be achieved by using cold solvents, such as methanol at -20°C to -40°C, to simultaneously arrest enzymatic processes and begin the extraction.[3]
Q3: Are there any recommended additives for my extraction buffer to improve stability?
A3: Yes, incorporating specific additives into your extraction and processing buffers can significantly enhance the stability of this compound.
-
Enzyme Inhibitors: To prevent enzymatic degradation, include a cocktail of broad-spectrum protease and phosphatase inhibitors. More specifically, for acyl-CoA thioesterases, consider including inhibitors like p-hydroxymercuribenzoate, though their compatibility with downstream applications should be verified.[4]
-
Antioxidants: To prevent oxidation of the unsaturated acyl chain, add antioxidants to your solvents. Common choices include butylated hydroxytoluene (BHT) or ascorbyl palmitate.[5]
-
Chelating Agents: To minimize metal-catalyzed oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your aqueous buffers.
Troubleshooting Guides
Issue 1: Low or no detection of this compound in my LC-MS/MS analysis.
| Possible Cause | Troubleshooting Suggestion |
| Degradation during extraction | Ensure rapid inactivation of enzymes by working quickly on ice or at 4°C throughout the procedure. Use pre-chilled solvents and tubes. Incorporate enzyme inhibitors and antioxidants into your extraction buffer. |
| Hydrolysis in aqueous solutions | Minimize the time your sample spends in aqueous buffers. Acyl-CoAs are more stable in organic solvents like methanol or in acidic aqueous solutions (pH 3.5-4.0).[2] |
| Precipitation with cations | If your buffers contain divalent cations like Mg²⁺, be aware that this compound can precipitate. Consider using alternative buffers or reducing the cation concentration if possible.[6] |
| Adsorption to labware | Use low-adhesion polypropylene tubes and pipette tips. Rinsing tubes and tips with the extraction solvent before use can also help minimize loss. |
| Inefficient extraction | Optimize your extraction protocol. Protein precipitation with cold methanol followed by centrifugation is a common and effective method for extracting acyl-CoAs from cellular samples.[2] |
Issue 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent sample handling time | Standardize the time for each step of your sample preparation protocol for all samples. Even small variations in incubation times or exposure to room temperature can lead to differing degrees of degradation. |
| Incomplete enzyme inactivation | Ensure thorough homogenization in the presence of inhibitors to allow them to access and inactivate enzymes throughout the sample. |
| Freeze-thaw cycles | Avoid repeated freeze-thaw cycles of your samples and extracts, as this can lead to degradation. Aliquot samples after the initial collection and extracts after preparation. |
| Variable light exposure | Protect your samples from light, especially during longer incubation steps, to prevent photo-oxidation. Use amber vials or cover tubes with aluminum foil. |
Quantitative Data on Acyl-CoA Stability
The stability of long-chain acyl-CoAs is highly dependent on the composition of the solution in which they are stored. The following table summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period at autosampler temperature. While specific data for this compound is limited, the stability of oleoyl-CoA (C18:1 CoA) provides a good reference due to its similar unsaturated nature.
| Solution | Acyl-CoA | Stability after 4 hours (% remaining) | Stability after 24 hours (% remaining) |
| Methanol | C18:1 CoA | ~95% | ~90% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | C18:1 CoA | ~85% | ~70% |
| Water | C18:1 CoA | ~80% | ~60% |
| 50mM Ammonium Acetate (pH 7) | C18:1 CoA | ~75% | ~55% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | C18:1 CoA | ~90% | ~80% |
Data adapted from a study on the stability of various acyl-CoAs. The values for C18:1 CoA are presented as an approximation for this compound stability.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed to maximize the stability of this compound by ensuring rapid enzyme inactivation and minimizing chemical degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Internal standard (e.g., C17:0-CoA)
-
Low-adhesion microcentrifuge tubes, pre-chilled
-
Cell scraper
Procedure:
-
Aspirate the culture medium from the cell culture plate.
-
Quickly wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of -80°C methanol containing the internal standard to the plate.
-
Incubate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cell lysate from the plate and transfer it to a pre-chilled low-adhesion microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol or an acidic mobile phase).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs and matrix components (e.g., start at 20% B, ramp to 100% B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine moiety).
-
Optimize cone voltage and collision energy for maximum signal intensity.
Visualizations
Signaling Pathway: Palmitoylation in GPCR Signaling
Palmitoylation, the attachment of palmitic acid to cysteine residues, is a crucial post-translational modification for many proteins, including G-protein coupled receptors (GPCRs). This compound can also serve as a substrate for this modification. This process influences the localization, trafficking, and signaling functions of GPCRs.
Experimental Workflow: Stable this compound Extraction and Analysis
This workflow outlines the key steps to ensure the stability of this compound from sample collection to data acquisition.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 6. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays for Palmitoyltransferases
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with palmitoyltransferase enzymatic assays. For ease of reference, quantitative data is summarized in tables, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of enzymatic assays for palmitoyltransferases, and which one should I choose?
A1: There are several methods to measure palmitoyltransferase activity, each with its own advantages and disadvantages. The choice of assay depends on your specific research question, available equipment, and throughput requirements. The main types include:
-
Radiolabeled Palmitate Incorporation: This is a traditional method involving the metabolic labeling of cells with radioactive palmitate (e.g., [³H]palmitate). It's useful for identifying palmitoylated proteins and PAT enzymes. However, it requires handling radioactive materials and has long incubation and exposure times.[1]
-
In Vitro Palmitoylation (IVP) Assay: This method uses a fluorescently labeled lipopeptide substrate and measures the addition of a palmitoyl group from palmitoyl-CoA by a PAT enzyme source. The change in hydrophobicity is detected by HPLC. This assay is more amenable to screening for inhibitors.[1]
-
HPLC-Based Assays: Non-radioactive methods using HPLC can offer higher sensitivity and the ability to use an internal standard, improving reproducibility.[2] For serine palmitoyltransferase (SPT), the product 3-ketodihydrosphingosine (3KDS) can be chemically reduced to sphinganine for easier detection.
-
Mass Spectrometry (MS)-Based Assays: MALDI-TOF MS can be used to identify palmitoylated proteins and even the stoichiometry of palmitoylation by comparing peptide masses before and after removing the lipid moiety with hydroxylamine.[1] Tandem MS can also be used for sensitive detection of CPTI activity.[3][4]
Q2: My enzyme activity is lower than expected or highly variable. What are the possible causes and solutions?
A2: Low or variable enzyme activity can stem from several factors related to your assay components and conditions. Here are some common culprits and troubleshooting steps:
-
Improper Storage and Handling of Enzymes: Enzymes can lose activity if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles. Always store enzymes as recommended and aliquot them to avoid repeated freezing and thawing.[5]
-
Incorrect Buffer pH and Temperature: Enzyme activity is highly sensitive to pH and temperature.[5] Ensure your buffer is at the optimal pH for your specific palmitoyltransferase and that the assay is conducted at a consistent and appropriate temperature (most assays are performed at 37°C).[6][7][8]
-
Substrate Degradation: Palmitoyl-CoA can be unstable. Prepare it fresh and consider that it can be reduced during the assay, which may affect reactions with long incubation times.[6]
-
Presence of Dithiothreitol (DTT): While DTT can be beneficial, high concentrations can interfere with the assay. If used, its concentration should be limited to 0.1–0.5 mM.[6]
-
Inhibitors in the Sample: Your cell lysate or purified enzyme preparation may contain endogenous inhibitors. Ensure proper sample preparation and consider purification steps if necessary.
Q3: I am observing high background signal in my negative controls. What could be the reason?
A3: High background signal can obscure your results and make data interpretation difficult. Consider the following:
-
Non-enzymatic Palmitoylation: Thioesterification of cysteines can occur non-enzymatically in the presence of palmitoyl-CoA.[9] Include a negative control without any enzyme source (e.g., heat-inactivated enzyme or buffer only) to assess the level of non-enzymatic acylation.
-
Contaminating Enzymes: Cell lysates can contain other enzymes that may interfere with your assay. For example, acyl-CoA thioesterases can hydrolyze palmitoyl-CoA.[6] Using specific inhibitors for potentially contaminating enzymes can help.
-
Incorrect Blanking: Ensure your spectrophotometer or fluorometer is properly blanked with a solution containing all reaction components except the one being measured (e.g., the enzyme or the substrate).
Q4: How can I be sure that the activity I'm measuring is specific to the palmitoyltransferase of interest?
A4: To confirm the specificity of your assay, you can use known inhibitors of palmitoyltransferases.
-
2-bromopalmitate (2-BP): A commonly used broad-spectrum inhibitor of protein palmitoylation. However, it's important to note that 2-BP can also affect other enzymes involved in lipid metabolism.[1][10]
-
Myriocin: A specific inhibitor of serine palmitoyltransferase (SPT).[8]
-
Cerulenin: This compound has been shown to inhibit the palmitoylation of certain proteins.[10]
-
Genetic Knockdown/Knockout: The most definitive way to ensure specificity is to perform the assay in cells where the palmitoyltransferase of interest has been knocked down or knocked out and compare the activity to control cells.
Experimental Protocols
Protocol 1: In Vitro Palmitoylation (IVP) Assay
This protocol is adapted from methods described for identifying PAT enzymes and their inhibitors.[1][10]
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Fluorescently labeled lipopeptide substrate
-
Palmitoyl-CoA
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
HPLC system
Procedure:
-
Prepare the reaction mixture by combining the enzyme source and the fluorescently labeled lipopeptide in the assay buffer.
-
Pre-incubate the mixture for 8 minutes at 37°C.
-
Initiate the reaction by adding unlabeled palmitoyl-CoA.
-
Incubate the reaction for 7.5 minutes at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by immediate injection into the HPLC).
-
Analyze the sample by HPLC to separate the palmitoylated and non-palmitoylated fluorescent peptide. The palmitoylated peptide will have a different retention time due to its increased hydrophobicity.
-
Quantify the amount of product formed by measuring the peak area of the palmitoylated peptide.
Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)
This protocol is an improved, non-radioactive method for measuring SPT activity.[6]
Materials:
-
Total cell lysate (200–400 µg total protein)
-
20x HPLC assay mix (see table below for composition)
-
Sodium borohydride (NaBH₄), 5 mg/mL in water (prepare fresh)
-
Myriocin solution (for negative control)
-
HPLC system with a fluorescence detector
Procedure:
-
In a 2 ml tube, add 190 µl of total cell lysate.
-
For a negative control, add 2 µl of myriocin solution.
-
Add 10 µl of the 20x HPLC assay mix. Vortex briefly and keep on ice.
-
Start the reaction by transferring the tubes to a 37°C water bath and incubate for 60 minutes.
-
Stop the reaction and reduce the product by adding 50 µl of NaBH₄ solution. Let it react for 5 minutes at room temperature. This converts 3-ketodihydrosphingosine to sphinganine.
-
Proceed with lipid extraction.
-
Analyze the extracted lipids by HPLC with fluorescence detection (excitation at 335 nm, emission at 440 nm after derivatization with OPA reagent).[6]
Quantitative Data Summary
Table 1: Reagent Concentrations for SPT Activity Assays
| Reagent | HPLC-Based Assay Concentration | Radioactivity-Based Assay Concentration | Reference |
| L-serine | 5 mM | 0.5 mM | |
| Palmitoyl-CoA | 50 µM | 100 µM | [8] |
| Pyridoxal 5'-phosphate | 50 µM | 50 µM | [7] |
| DTT | 0.1 - 5 mM | 5 mM | [7] |
| EDTA | 1 - 2.5 mM | 2.5 mM | [7] |
| HEPES Buffer (pH 8.0-8.3) | 50 - 100 mM | 100 mM | [6][7] |
Table 2: Common Palmitoyltransferase Inhibitors and Working Concentrations
| Inhibitor | Target | Typical Working Concentration | Reference |
| 2-bromopalmitate (2-BP) | Broad-spectrum PATs | Varies by application | [1][10] |
| Myriocin | Serine Palmitoyltransferase (SPT) | 1 µM - 100 nM | [7][8] |
| Fumonisin-B1 | Ceramide Synthases | 50 µM | [8] |
| Cerulenin | Fatty Acid Synthase / some PATs | Varies by application | [10] |
Visualized Workflows and Pathways
Caption: A generalized workflow for a palmitoyltransferase enzymatic assay.
Caption: Role of palmitoylation in G-protein signaling.
Caption: A logical workflow for troubleshooting low enzyme activity.
References
- 1. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing the Instability of Thioester Bonds in Palmitoleoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palmitoleoyl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the thioester bond in this critical biomolecule.
Frequently Asked Questions (FAQs)
Q1: What makes the thioester bond in this compound unstable?
A1: The thioester bond in this compound is inherently more reactive and less stable than an ester bond for two primary reasons:
-
Reduced Resonance Stabilization: The larger size of the sulfur atom compared to an oxygen atom results in less effective overlap of orbitals with the adjacent carbonyl carbon. This leads to poorer resonance stabilization of the thioester bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Good Leaving Group: The thiol (Coenzyme A-SH) is a better leaving group than an alcohol because sulfur is more acidic and can better stabilize a negative charge.
These factors make the thioester bond in this compound susceptible to hydrolysis, where a water molecule attacks the carbonyl carbon, leading to the cleavage of the bond and the formation of palmitoleic acid and Coenzyme A.
Q2: What are the main degradation pathways for this compound in an experimental setting?
A2: The two primary non-enzymatic degradation pathways for this compound are:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is significantly accelerated at neutral to alkaline pH. This results in the formation of free palmitoleic acid and Coenzyme A.
-
Oxidation: The cis-double bond in the palmitoleoyl chain is prone to oxidation by atmospheric oxygen. This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and other reactive species, which can interfere with experimental results.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Long-Term Storage | Store as a solid or in a non-aqueous solvent (e.g., ethanol, methanol) at -80°C. | Minimizes both hydrolysis and oxidation. Solid form is the most stable. |
| Short-Term Storage (Working Solutions) | Prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, keep on ice and use within a few hours. Aqueous solutions are not recommended for storage for more than one day.[1] | Minimizes hydrolysis which is accelerated in aqueous solutions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation of the unsaturated fatty acyl chain. |
Q4: How can I assess the purity and concentration of my this compound stock solution?
A4: The purity and concentration of this compound solutions can be determined using spectrophotometric and chromatographic methods.
-
Spectrophotometry: The concentration of a freshly prepared solution can be estimated by measuring its absorbance at 260 nm (for the adenine ring of Coenzyme A). The molar extinction coefficient for Coenzyme A at pH 7.0 is 16,400 M⁻¹cm⁻¹. However, this method does not provide information about the integrity of the thioester bond or the fatty acyl chain.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with a UV detector (monitoring at 260 nm) is the most reliable way to assess both purity and concentration. This technique can separate intact this compound from its degradation products, such as free Coenzyme A and palmitoleic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more detailed analysis and quantification, especially at low concentrations, LC-MS/MS provides high sensitivity and specificity.[2]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock | 1. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use. 2. Verify Purity: Check the purity of your stock solution using HPLC. Look for the presence of free Coenzyme A or palmitoleic acid peaks. 3. Proper Storage: Ensure your stock (solid or in organic solvent) is stored at -80°C under an inert atmosphere. |
| Hydrolysis During Assay | 1. Optimize pH: If possible, perform the assay at a slightly acidic pH (around 6.0-6.5) to slow down the rate of non-enzymatic hydrolysis. 2. Minimize Incubation Time: Keep incubation times as short as possible to reduce the extent of degradation. 3. Run a "No Enzyme" Control: Include a control reaction without the enzyme to quantify the amount of non-enzymatic hydrolysis under your assay conditions. |
| Oxidation of this compound | 1. Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen. 2. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbyl palmitate, to your reaction mixture.[3] However, ensure the antioxidant does not interfere with your enzyme's activity. |
| Inhibition by Degradation Products | 1. Purity Check: Free fatty acids or oxidized byproducts can inhibit enzyme activity. Confirm the purity of your this compound. |
Problem 2: Observing unexpected peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis Products | 1. Identify Peaks: The primary hydrolysis products are palmitoleic acid and Coenzyme A. Run standards of these compounds to confirm the identity of the extra peaks. 2. Review Sample Handling: Evaluate your sample preparation and storage procedures to minimize hydrolysis. |
| Oxidation Products | 1. Complex Peak Profile: Oxidation can lead to a variety of products with different retention times. 2. Prevent Oxidation: Implement the use of inert gas and antioxidants during storage and sample preparation. |
| Impurities in Commercial Preparation | 1. Check Certificate of Analysis (CoA): Review the CoA from the supplier for information on purity and potential impurities. 2. Contact Supplier: If you suspect significant impurities, contact the supplier for more information or a new batch. |
| Reaction with Buffer Components | 1. Buffer Compatibility: Certain buffer components, especially those with nucleophilic groups, could potentially react with the thioester. Use simple, non-nucleophilic buffers like MES or HEPES. |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Stability
This protocol provides a general framework for a stability-indicating reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Coenzyme A standard
-
Palmitoleic acid standard
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol) at a known concentration.
-
To initiate the stability study, dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.
-
Incubate the aqueous solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately quench the degradation by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate proteins and halt further hydrolysis.
-
Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peaks for this compound, Coenzyme A, and palmitoleic acid by comparing their retention times with the standards.
-
Integrate the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Hydrolysis of this compound.
References
improving the resolution of isobaric acyl-CoA species in chromatography
Welcome to the technical support center for the analysis of acyl-CoA species. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in achieving high-resolution separation of isobaric and isomeric acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of isobaric acyl-CoA species?
The primary challenge lies in the structural similarity of isobaric acyl-CoAs, which are molecules with the same mass but different structures. This includes positional isomers (e.g., different locations of double bonds) and branched-chain versus straight-chain fatty acyl groups.[1] These subtle differences result in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Achieving baseline separation is crucial for accurate quantification and unambiguous identification.[2]
Q2: Which chromatographic techniques are most effective for separating isobaric acyl-CoAs?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for analyzing acyl-CoAs.[3] Several LC approaches can be employed:
-
Reversed-Phase (RP) Chromatography: This is a common technique, particularly for long-chain acyl-CoAs.[4] Optimization of the mobile phase, including the use of ion-pairing reagents, can enhance the resolution of some isomers.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is advantageous for analyzing a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[5] Zwitterionic HILIC columns, in particular, have shown success in this area.[4]
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can provide significantly improved resolution by separating the sample on two different columns with orthogonal separation mechanisms.[2]
Q3: How can I improve the peak shape for my acyl-CoA analysis?
Poor peak shape, such as tailing or broadening, can compromise resolution and quantification. Common causes and solutions include:
-
Secondary Interactions: Silanol groups on C18 columns can cause peak tailing. Using a highly end-capped column or operating at a slightly acidic mobile phase pH can mitigate this.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or sample concentration.[6]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made.[6]
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can lead to distorted peaks. Whenever possible, use the initial mobile phase as the sample solvent.[7]
Troubleshooting Guides
Issue 1: Poor Resolution of Isobaric Acyl-CoAs
Symptoms: Co-elution or partial co-elution of known isobaric acyl-CoA species, making accurate quantification impossible.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Optimize Mobile Phase Gradient:
-
Action: Decrease the ramp of the organic solvent gradient. A shallower gradient increases the interaction time of the analytes with the stationary phase, potentially improving separation.
-
Tip: Start by halving the gradient slope and observe the effect on the resolution of the critical pair.
-
-
Evaluate Different Column Chemistries:
-
Action: If using a standard C18 column, consider alternatives.
-
Options:
-
-
Consider Ion-Pairing Reagents:
-
Action: Introduce an ion-pairing reagent like triethylamine (TEA) or hexylamine to the mobile phase. These reagents can improve the retention and resolution of acidic molecules like acyl-CoAs on reversed-phase columns.[2]
-
Caution: Ion-pairing reagents can cause ion suppression in the mass spectrometer and may require dedicated columns as they can be difficult to wash out completely.
-
-
Reduce Flow Rate:
-
Action: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Trade-off: This will increase the total run time.
-
-
Implement 2D-LC:
-
Action: For extremely complex samples where single-dimension LC is insufficient, a two-dimensional approach can be used.[2] This involves separating the sample on one column, collecting fractions, and then injecting these fractions onto a second, orthogonal column.
-
Issue 2: High Backpressure
Symptoms: The pressure of the LC system is significantly higher than normal for a given method.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and resolving high backpressure issues.
Detailed Steps:
-
Systematically Isolate the Source: Starting from the detector and moving backward towards the pumps, disconnect fittings one by one to see where the pressure drop occurs.[6]
-
Check the Column:
-
Action: Disconnect the column from the system. If the pressure returns to normal, the blockage is in the column.
-
Solution:
-
First, try back-flushing the column (if the manufacturer's instructions permit).
-
If back-flushing doesn't work, the inlet frit may be plugged and require replacement.
-
If the frit is not replaceable or the blockage persists, the column may need to be replaced.[9]
-
-
-
Inspect In-line Filters and Tubing:
-
Action: If the pressure is still high without the column, check any in-line filters or guard columns, as these are common sources of blockage.
-
Solution: Replace the filter frit or the guard column. Inspect tubing for any visible kinks or blockages.
-
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for Long-Chain Acyl-CoAs
This protocol is a general guideline and should be optimized for your specific instrument and analytes of interest.
-
Sample Preparation:
-
Homogenize tissue or cells in a suitable buffer.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol).[4]
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of the specific acyl-CoA.
-
Product Ion: A common fragment for acyl-CoAs is the neutral loss of 507 Da.[10] The specific product ions should be optimized for each compound.
-
Quantitative Data Summary
The following table provides an example of typical retention times for a selection of acyl-CoAs using a reversed-phase method. Actual retention times will vary based on the specific column, mobile phase, and gradient used.
| Acyl-CoA Species | Acyl Chain | Typical Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Myristoyl-CoA | C14:0 | 8.5 | 992.5 | 485.5 |
| Palmitoyl-CoA | C16:0 | 10.2 | 1020.6 | 513.6 |
| Stearoyl-CoA | C18:0 | 12.1 | 1048.6 | 541.6 |
| Oleoyl-CoA | C18:1 | 11.5 | 1046.6 | 539.6 |
| Linoleoyl-CoA | C18:2 | 11.1 | 1044.6 | 537.6 |
Data is illustrative and based on typical elution orders. Specific values should be determined experimentally.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. agilent.com [agilent.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in biological samples for palmitoleoyl-CoA analysis
Welcome to the technical support center for the analysis of palmitoleoyl-CoA in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound.
Q1: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in the analysis of biological samples, often caused by co-eluting endogenous compounds that compete with the analyte of interest for ionization.[1][2] For this compound analysis, the primary culprits are phospholipids, which are abundant in plasma and tissue samples.[2]
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1]
-
Recommendation: Implement a more rigorous sample preparation method. While protein precipitation (PPT) is a quick and easy method, it does not effectively remove phospholipids.[3] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[4] Several commercially available products are specifically designed for phospholipid removal and have been shown to be highly effective.[5]
-
-
Suboptimal Chromatographic Separation: If interfering compounds co-elute with this compound, ion suppression can occur.
-
Recommendation: Optimize your liquid chromatography method to separate this compound from the bulk of the matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification by correcting for signal suppression or enhancement.
Q2: My results for this compound quantification show poor reproducibility and high variability between replicates. What could be the issue?
A2: Poor reproducibility in this compound analysis can stem from several factors, including matrix effects, sample preparation inconsistencies, and the inherent instability of acyl-CoA molecules.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation methods like LLE can be prone to variability.
-
Recommendation: Ensure consistent execution of your chosen sample preparation protocol. For high-throughput applications, consider automated liquid handling systems to improve precision. Using 96-well plate formats for SPE or phospholipid removal can also enhance reproducibility.[6]
-
-
Analyte Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.
-
Recommendation: Keep samples on ice or at 4°C throughout the extraction process. Use solvents that have been shown to provide good stability for acyl-CoAs, such as methanol for reconstitution. Promptly analyze the samples after preparation or store them at -80°C.
-
-
Variable Matrix Effects: The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement.[2]
-
Recommendation: As with ion suppression, a robust sample cleanup method is crucial. The use of a SIL-IS is highly recommended to compensate for sample-to-sample variations in matrix effects.
-
Q3: I am experiencing low recovery of this compound from my samples. How can I improve this?
A3: Low recovery can be attributed to inefficient extraction, degradation of the analyte, or irreversible binding to labware or matrix components.
Possible Causes and Solutions:
-
Inefficient Extraction Method: The chosen extraction solvent and protocol may not be optimal for the extraction of long-chain acyl-CoAs from the specific biological matrix.
-
Analyte Degradation: As mentioned, this compound is prone to degradation.
-
Recommendation: Minimize the time between sample collection and extraction. Perform all extraction steps at low temperatures and consider the use of acidic buffers (pH 4.9) to improve stability.
-
-
Nonspecific Binding: Long-chain acyl-CoAs can adsorb to plasticware.
-
Recommendation: Use low-binding microcentrifuge tubes and pipette tips. Siliconized glassware can also be used to minimize losses.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound analysis in plasma?
A1: The "best" technique depends on the specific requirements of your assay, such as required sensitivity, throughput, and available equipment. Here is a comparison of common methods:
-
Protein Precipitation (PPT):
-
Pros: Fast, simple, and inexpensive.
-
Cons: Does not effectively remove phospholipids, leading to significant matrix effects (ion suppression).[3] Not suitable for assays requiring high sensitivity.
-
-
Liquid-Liquid Extraction (LLE):
-
Pros: Can provide a cleaner extract than PPT by partitioning phospholipids into the organic phase while retaining the more polar acyl-CoAs in the aqueous/methanolic phase.
-
Cons: More labor-intensive and can be difficult to automate, potentially leading to lower reproducibility.
-
-
Solid-Phase Extraction (SPE):
-
Pros: Offers excellent sample cleanup by selectively retaining the analyte while washing away interfering matrix components. Can be automated for high-throughput applications.[6]
-
Cons: Requires method development to optimize the sorbent, wash, and elution conditions. Can be more expensive than PPT or LLE.
-
-
Phospholipid Removal Plates:
-
Pros: Specifically designed to remove phospholipids, resulting in a very clean extract with minimal matrix effects. Simple to use and available in 96-well format for high throughput.
-
Cons: Primarily targets phospholipids and may not remove other interfering substances.
-
Recommendation: For most quantitative applications requiring high sensitivity and accuracy, Solid-Phase Extraction (SPE) or the use of phospholipid removal plates is recommended.
Q2: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A2: Yes, the use of a SIL-IS is highly recommended and is considered the gold standard for quantitative mass spectrometry. A SIL-IS for this compound will have nearly identical chemical and physical properties to the endogenous analyte. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively compensate for analyte loss during sample processing and for matrix-induced ionization suppression or enhancement, leading to more accurate and precise quantification.
Q3: How should I store my biological samples before this compound extraction?
A3: To prevent the degradation of this compound, biological samples should be processed as quickly as possible. If immediate processing is not feasible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in lipid analysis. Note that specific values for this compound may vary depending on the exact protocol and matrix.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | High (>50%) | Fast and simple | Significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate (20-50%) | Good removal of non-polar interferences | Labor-intensive, lower throughput |
| Solid-Phase Extraction (SPE) | > 85% | Low (<20%) | Excellent cleanup, high reproducibility | Requires method development |
| Phospholipid Removal Plates | > 90% | Very Low (<10%) | Specific and efficient phospholipid removal | May not remove other matrix components |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Acyl-CoA Analysis in Plasma/Serum
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of stable isotope-labeled this compound internal standard.
-
Add 400 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs from Tissue
This protocol is a modification of the Bligh-Dyer method.
-
Homogenize ~50 mg of frozen tissue powder in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add a known amount of stable isotope-labeled this compound internal standard.
-
Add 2.5 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of water and vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs.
-
Dry the collected phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a C18 SPE cartridge.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and precipitate proteins using 400 µL of acetonitrile. Centrifuge and collect the supernatant. Dilute the supernatant with 1 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg) by passing 1 mL of methanol followed by 1 mL of 0.1% TFA in water. Do not allow the cartridge to go dry.[3]
-
Sample Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% TFA to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of 50:50 acetonitrile:water containing 0.1% TFA.[3]
-
Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. cri.utsw.edu [cri.utsw.edu]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. agilent.com [agilent.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Low-Abundance Acyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the detection and quantification of low-abundance acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acyl-CoA signal is very low or undetectable. What are the potential causes and solutions?
A: Low or undetectable acyl-CoA signals are a common issue. Here’s a troubleshooting guide:
-
Sample Degradation: Acyl-CoAs are notoriously unstable.[1][2] Ensure samples are processed quickly and kept on ice or at 4°C throughout the extraction procedure.[3] For long-term storage, samples should be kept at -80°C.[4] Reconstitution solvents can also impact stability; methanol has been shown to provide good stability for acyl-CoAs during analysis.[2]
-
Inefficient Extraction: The choice of extraction solvent is critical and can vary depending on the chain length of the acyl-CoAs of interest.[5] A common method involves homogenization in a mixture of potassium phosphate buffer and an organic solvent blend like acetonitrile:2-propanol:methanol.[6] Solid-phase extraction (SPE) can also be employed to enrich acyl-CoAs and remove interfering substances.[3][7]
-
Poor Ionization in Mass Spectrometry: The ionization efficiency of acyl-CoAs can be low. Ensure the mass spectrometer is tuned and calibrated. Operating in positive electrospray ionization (ESI) mode is common for acyl-CoA analysis.[6][7] The use of mobile phase modifiers, such as ammonium hydroxide or ammonium acetate, can improve ionization and chromatographic peak shape.[6][8]
-
Suboptimal LC-MS/MS Method: The sensitivity of your assay is highly dependent on the liquid chromatography-mass spectrometry (LC-MS/MS) method. For targeted analysis, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity.[6][8][9] This is achieved by monitoring specific precursor-to-product ion transitions.[6]
Q2: I am observing significant peak tailing for my long-chain acyl-CoAs. How can I improve the peak shape?
A: Peak tailing for long-chain acyl-CoAs is often due to interactions with the stationary phase or poor solubility in the mobile phase.
-
Adjust Mobile Phase pH: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve the peak shape for long-chain acyl-CoAs on a C18 reversed-phase column.[7]
-
Optimize Gradient Elution: A well-optimized gradient elution program is crucial for good separation and peak shape of a wide range of acyl-CoAs.[2][6]
-
Consider a Different Column: If peak shape issues persist, consider trying a different stationary phase. While C18 columns are common, other chemistries might provide better performance for your specific analytes.
Q3: How can I be sure that the peak I'm seeing is my acyl-CoA of interest and not an isobaric interference?
A: Distinguishing between your target analyte and isobaric interferences is critical for accurate quantification.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitraps or TOFs can provide accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.[10]
-
Tandem Mass Spectrometry (MS/MS): By using MS/MS and monitoring specific fragment ions (transitions) in MRM mode, you significantly increase the selectivity of your assay. Acyl-CoAs have characteristic fragmentation patterns, such as a neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate group) in positive ion mode, which is a highly specific identifier.[8][9][11]
-
Chromatographic Separation: Good chromatographic separation is essential.[2] If two isobaric compounds co-elute, they will be indistinguishable by MS alone. Optimizing your LC method to separate these compounds is crucial.
Q4: What are some strategies to increase the overall sensitivity of my acyl-CoA assay?
A: Several strategies can be employed to boost the sensitivity of your acyl-CoA measurements:
-
Derivatization: Chemical derivatization of the acyl-CoA molecule can enhance its detection properties. For example, derivatizing with chloroacetaldehyde to form fluorescent acyl etheno-CoA esters allows for highly sensitive fluorometric detection.[3][12] Derivatization can also improve ionization efficiency for MS detection.[13]
-
Enrichment: As mentioned, solid-phase extraction (SPE) can be used to concentrate the acyl-CoAs in your sample and remove matrix components that may cause ion suppression.[3][7]
-
Optimized Mass Spectrometry Parameters: Fine-tuning MS parameters such as capillary voltage, cone voltage, and collision energy for each specific acyl-CoA can significantly improve signal intensity.[2]
-
Monitoring Specific Isotopologues: For certain applications, monitoring a less abundant isotopologue (e.g., [M+2+H]+) instead of the monoisotopic peak ([M+H]+) can increase the relative abundance of the signal and improve the accuracy of enrichment measurements at low levels.[6]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from muscle and liver tissue.[3][6][7]
Materials:
-
Frozen tissue sample (~40 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile:2-propanol:Methanol (3:1:1, v/v/v)
-
Homogenizer
-
Centrifuge
Procedure:
-
Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).
-
Add 0.5 mL of the acetonitrile:2-propanol:methanol solvent mixture containing the internal standard.
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs using MRM
This is a general protocol for the analysis of acyl-CoAs using a triple quadrupole mass spectrometer.[2][6][7][8]
Instrumentation:
-
UPLC or HPLC system
-
Triple Quadrupole Mass Spectrometer with ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide (or 5 mM Ammonium Acetate)
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide (or Methanol)
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A linear gradient tailored to the specific acyl-CoAs of interest. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain species, and then re-equilibrate.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor ion ([M+H]+) to a specific product ion. A common and highly specific transition for acyl-CoAs is the neutral loss of 507 amu.[8][9][11] For example, for Palmitoyl-CoA (C16:0-CoA, MW = 1005.35), the precursor ion would be m/z 1006.36, and a product ion would be m/z 499.36.
-
Optimization: Optimize collision energy and other MS parameters for each acyl-CoA to achieve maximum signal intensity.
Data Presentation
Table 1: Example MRM Transitions for Common Acyl-CoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA (C2:0) | 810.13 | 303.05 |
| Malonyl-CoA (C3:0) | 854.12 | 347.04 |
| Succinyl-CoA (C4:0) | 868.13 | 361.06 |
| Palmitoyl-CoA (C16:0) | 1006.36 | 499.30 |
| Oleoyl-CoA (C18:1) | 1032.39 | 525.33 |
| Stearoyl-CoA (C18:0) | 1034.41 | 527.35 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Comparison of Detection Sensitivity Enhancement Strategies
| Strategy | Principle | Typical Improvement | Key Considerations |
| Optimized Extraction | Increased recovery and removal of interferences. | 2-5 fold | Solvent choice is critical for different chain lengths. |
| Solid-Phase Extraction (SPE) | Concentration and purification of the sample. | 5-20 fold | Requires method development to optimize recovery. |
| Chemical Derivatization | Enhanced ionization or addition of a fluorescent tag. | 10-1000 fold | Can be time-consuming and may introduce variability. |
| Optimized LC-MS/MS (MRM) | High selectivity and low background noise. | 10-100 fold over SIM | Requires a triple quadrupole MS and method development for each analyte. |
Visualizations
Caption: Workflow for acyl-CoA analysis.
Caption: Troubleshooting low acyl-CoA signals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
strategies to prevent the hydrolysis of palmitoleoyl-CoA during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing the hydrolysis of palmitoleoyl-CoA during experimental analysis. This compound and other long-chain acyl-CoAs are crucial metabolic intermediates, but their inherent instability, particularly the susceptibility of the thioester bond to hydrolysis, presents a significant analytical challenge.[1][2] This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is consistently low or absent in my LC-MS/MS analysis. What is the most likely cause?
A low or undetectable signal for this compound is often due to its degradation before or during analysis. The primary cause is the hydrolysis of its high-energy thioester bond. This can be triggered by enzymatic activity from native hydrolases in the sample or by chemical instability in aqueous solutions, especially at non-optimal pH and temperature.[1][3] Prompt and effective quenching of enzymatic activity at the point of sample collection is critical.
Q2: What are the most critical factors that promote the hydrolysis of this compound?
There are three primary factors:
-
Enzymatic Activity: Palmitoyl-CoA hydrolases present in biological samples will rapidly degrade the molecule.[3][4]
-
Suboptimal Temperature: Higher temperatures accelerate both enzymatic and chemical hydrolysis. Samples must be kept on ice or at ultra-low temperatures throughout the entire preparation process.[5]
-
Incorrect pH: The optimal pH for many hydrolases is around 7.5.[3][4] Maintaining a slightly acidic environment during extraction can help minimize enzymatic degradation.
Q3: What is the recommended procedure for storing samples and extracts to ensure this compound stability?
To prevent degradation during storage, metabolism must be quenched instantly. This is typically achieved by flash-freezing cell pellets or tissues in liquid nitrogen.[5] For extracted acyl-CoAs, the sample should be dried down under vacuum and stored at -80°C.[1] Reconstitution should only be performed immediately before analysis. Methanol has been shown to provide good stability for reconstituted acyl-CoA samples.[1]
Q4: Can common buffer components interfere with my analysis or the stability of this compound?
Yes. Certain reagents can negatively impact the analysis:
-
Dithiothreitol (DTT): While often used to protect protein sulfhydryl groups, DTT can reduce the thioester bond of this compound, leading to its degradation over time.[6] If its use is unavoidable, incubation times should be minimized.
-
Magnesium Ions (Mg²⁺): Concentrations of Mg²⁺ as low as 1 mM can cause the precipitation of palmitoyl-CoA, especially in Tris-HCl buffers, making it unavailable for analysis.[7] If Mg²⁺ is required for an assay, consider using a phosphate buffer, which improves solubility.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Hydrolysis: Enzymatic or chemical degradation due to improper sample handling.[3] 2. Precipitation: Presence of divalent cations like Mg²⁺ in buffers.[7] 3. Inefficient Extraction: Suboptimal solvent choice or procedure. | 1. Implement immediate metabolic quenching using ice-cold acid (e.g., TCA) or -80°C methanol.[1][5] Ensure all steps are performed at or below 4°C. 2. Avoid Mg²⁺ in buffers or use a phosphate-based buffer system to improve solubility.[7] 3. Use validated extraction methods, such as protein precipitation with cold methanol or acetonitrile, followed by solid-phase extraction if necessary.[8][9] |
| High Variability Between Replicates | 1. Inconsistent timing: Delays between sample collection and quenching. 2. Temperature fluctuations: Allowing samples to warm up during processing. 3. Sample Loss: Inconsistent recovery during extraction steps. | 1. Standardize the workflow to ensure rapid and consistent processing for all samples. 2. Work in a cold room or keep all samples, tubes, and solutions on ice or in a refrigerated centrifuge. 3. Crucially, add an internal standard (e.g., C15:0-CoA or C17:0-CoA) at the very beginning of the lysis step to normalize for extraction efficiency and matrix effects. [1][5] |
| Poor Chromatographic Peak Shape | 1. Analyte Instability: On-going degradation in the autosampler. 2. Improper Reconstitution Solvent: The analyte may not be fully soluble in the final solvent. | 1. Keep the autosampler temperature at 4°C. Methanol has been shown to provide better stability than purely aqueous solutions.[1] 2. Reconstitute the final dried sample in a methanol-based solvent. A ratio of 4:1 methanol:water can help keep long-chain acyl-CoAs in solution.[8] |
Recommended Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed to rapidly quench metabolic activity and efficiently extract long-chain acyl-CoAs while minimizing hydrolysis.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
-
Metabolic Quenching & Cell Lysis (Critical Step):
-
Addition of Internal Standard:
-
Spike the lysate with a known amount of an internal standard (ISTD), such as 150 pmol of C17:0-CoA, to correct for sample recovery.[5]
-
-
Protein Precipitation and Phase Separation:
-
Vortex the lysate vigorously and place it on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration:
-
Reconstitution for Analysis:
-
Immediately before analysis, reconstitute the dried pellet in a suitable volume (e.g., 150 µL) of a methanol-based solvent (e.g., 80:20 methanol:water).[8]
-
Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
-
Protocol 2: Typical LC-MS/MS Parameters
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for robustly quantifying acyl-CoAs.[10]
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., Luna® C18(2) 100 Å).[1] |
| Mobile Phase A | Water with a modifier (e.g., 0.1% Ammonium Hydroxide).[11] |
| Mobile Phase B | Acetonitrile with a modifier (e.g., 0.1% Ammonium Hydroxide).[11] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A suitable binary gradient to separate acyl-CoAs based on chain length and saturation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[11] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[11][12] |
| Common Transition | Monitor for the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group ([M+H]⁺ → [M-507+H]⁺) for quantification.[9][12] |
Visual Guides
The following diagrams illustrate key workflows and relationships to help prevent the degradation of this compound.
Caption: Workflow for preventing this compound hydrolysis.
Caption: Key factors causing this compound degradation and their solutions.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acids and Acyl-CoAs. [bio-protocol.org]
- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Metabolic Roles of Palmitoleoyl-CoA and Oleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleoyl-CoA (C16:1-CoA) and oleoyl-CoA (C18:1-CoA) are the activated forms of the two most common monounsaturated fatty acids (MUFAs) in human metabolism. Both are synthesized from their saturated fatty acyl-CoA precursors, palmitoyl-CoA and stearoyl-CoA, respectively, by the action of stearoyl-CoA desaturase (SCD). While structurally similar, differing only by two carbons in their acyl chain length, these molecules exhibit distinct metabolic fates and signaling functions. This guide provides a comprehensive comparison of their metabolic roles, supported by experimental data, to aid researchers in understanding their nuanced contributions to cellular physiology and pathology.
I. Biochemical Pathways and Metabolic Fates
This compound and oleoyl-CoA are central intermediates in lipid metabolism, serving as substrates for the synthesis of complex lipids and as signaling molecules. Their primary metabolic pathways are outlined below.
Caption: Biosynthesis and major metabolic fates of this compound and oleoyl-CoA.
II. Quantitative Comparison of Metabolic Parameters
While direct comparative kinetic data for this compound and oleoyl-CoA across all metabolic enzymes is not exhaustively available in the literature, the following table summarizes key findings from various studies. It is important to note that experimental conditions can significantly influence these parameters.
| Metabolic Process | Enzyme/Parameter | This compound | Oleoyl-CoA | Key Findings & References |
| Fatty Acid Activation | Acyl-CoA Synthetase (ACSL) Isoforms | Substrate for various ACSL isoforms. | Preferred substrate for many ACSL isoforms, particularly ACSL1, which is abundant in the liver. | ACSL isoforms exhibit distinct substrate preferences, influencing the metabolic channeling of fatty acids.[1][2][3][4][5] |
| Triacylglycerol Synthesis | Diacylglycerol Acyltransferase (DGAT) | Substrate for DGAT. | Generally a preferred substrate for DGAT enzymes compared to shorter-chain acyl-CoAs. | The specificity of DGAT isoforms can influence the fatty acid composition of stored triacylglycerols.[6][7][8][9] |
| Phospholipid Remodeling | Lysophosphatidylcholine Acyltransferase (LPCAT) | Substrate for LPCAT, incorporated into phospholipids. | A preferred substrate for several LPCAT isoforms, leading to its enrichment in membrane phospholipids. | LPCAT3, in particular, shows a preference for unsaturated fatty acyl-CoAs, contributing to the remodeling of cellular membranes.[10][11][12][13][14] |
| Mitochondrial Beta-Oxidation | Carnitine Palmitoyltransferase I (CPT1) | Good substrate. | Good substrate. | CPT1, the rate-limiting enzyme for mitochondrial fatty acid oxidation, transports both palmitoleoyl- and oleoyl-carnitine into the mitochondria. Studies suggest CPT1 has a high affinity for both monounsaturated fatty acyl-CoAs.[15][16][17][18][19][20] |
| Signaling | Peroxisome Proliferator-Activated Receptor α (PPARα) | High-affinity ligand. | High-affinity ligand. | Both this compound and oleoyl-CoA are endogenous ligands for PPARα, a key regulator of lipid metabolism. Their binding affinities are in the nanomolar range.[21][22][23][24][25] |
| Signaling | Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Modulates SREBP-1c activity. | Potent activator of SREBP-1c processing and transcriptional activity. | Oleate has been shown to robustly increase both the precursor and mature forms of SREBP-1c, a master regulator of lipogenesis.[26][27][28][29][30][31][32][33][34][35] |
III. Comparative Roles in Cellular Signaling
This compound and oleoyl-CoA are not just metabolic intermediates; they are also critical signaling molecules that regulate gene expression, primarily through their interaction with nuclear receptors and other transcription factors.
A. Regulation of PPARα
Both this compound and oleoyl-CoA are high-affinity endogenous ligands for PPARα, a nuclear receptor that acts as a master regulator of fatty acid catabolism.
Caption: Activation of PPARα by this compound and oleoyl-CoA.
Upon binding, these acyl-CoAs induce a conformational change in PPARα, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid transport and beta-oxidation.
B. Regulation of SREBP-1c
SREBP-1c is a key transcription factor that promotes lipogenesis. While both monounsaturated fatty acyl-CoAs can influence SREBP-1c activity, studies suggest that oleoyl-CoA is a more potent activator.
Caption: Oleoyl-CoA-mediated activation of SREBP-1c signaling.
Oleate has been shown to stimulate the proteolytic processing of the SREBP-1c precursor in the endoplasmic reticulum and Golgi apparatus, leading to the release of the mature, transcriptionally active form.[32] This mature SREBP-1c then translocates to the nucleus, where it activates the transcription of genes involved in fatty acid and triglyceride synthesis. The more pronounced effect of oleoyl-CoA on SREBP-1c activation may contribute to its preferential channeling towards storage in triacylglycerols.
IV. Experimental Protocols
A. In Vitro Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol is adapted from methods utilizing fluorescently labeled acyl-CoA substrates.[36][37][38]
1. Materials:
-
Microsomal protein fraction isolated from cells or tissues.
-
1,2-Dioleoyl-sn-glycerol (DAG) stock solution (in an appropriate solvent like acetone).
-
NBD-palmitoyl-CoA or NBD-oleoyl-CoA (fluorescent acyl-CoA substrate).
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl₂.
-
Bovine serum albumin (BSA), fatty acid-free.
-
Thin-layer chromatography (TLC) plates (silica gel G).
-
TLC developing solvent: Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v).
-
Fluorescence imaging system.
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, and DAG.
-
Add the microsomal protein preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the fluorescent acyl-CoA substrate (NBD-palmitoyl-CoA or NBD-oleoyl-CoA).
-
Incubate the reaction at 37°C for 10-30 minutes.
-
Stop the reaction by adding 2 ml of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
After the solvent front has reached the top of the plate, air dry the plate.
-
Visualize and quantify the fluorescent triacylglycerol product using a fluorescence imaging system.
B. Measurement of SREBP-1c Processing in Cultured Cells
This protocol outlines a general method to assess the effect of fatty acyl-CoAs on SREBP-1c activation by monitoring the abundance of its precursor and mature forms.[30][31][33]
1. Materials:
-
Cultured cells (e.g., HepG2 hepatocytes).
-
Cell culture medium and supplements.
-
Palmitoleate or oleate complexed to BSA.
-
Cell lysis buffer for total protein extraction.
-
Nuclear extraction kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against SREBP-1.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
2. Procedure:
-
Plate cells and grow to desired confluency.
-
Treat the cells with BSA-complexed palmitoleate or oleate at various concentrations for a specified time (e.g., 16-24 hours).
-
For analysis of the precursor form, harvest total cell lysates.
-
For analysis of the mature form, perform nuclear extraction according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates and nuclear extracts.
-
Separate equal amounts of protein by SDS-PAGE. The precursor form of SREBP-1c is approximately 125 kDa, while the mature form is around 68 kDa.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against SREBP-1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amounts of precursor and mature SREBP-1c.
V. Conclusion
This compound and oleoyl-CoA, while both essential monounsaturated fatty acyl-CoAs, exhibit distinct metabolic preferences and signaling activities. Oleoyl-CoA appears to be more strongly directed towards triacylglycerol synthesis, a process potentially driven by its potent activation of the lipogenic transcription factor SREBP-1c. In contrast, both molecules are effective activators of PPARα, promoting fatty acid oxidation. These differences in their metabolic channeling and signaling capacities likely contribute to their diverse physiological and pathophysiological roles. A deeper understanding of these nuances is critical for the development of therapeutic strategies targeting lipid metabolism in diseases such as metabolic syndrome, non-alcoholic fatty liver disease, and cancer. Further research employing direct comparative studies will be invaluable in fully elucidating the distinct contributions of these two important metabolites.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Acyl-CoA synthetase isoforms in pancreatic beta cells: Gene silencing shows participation of ACSL3 and ACSL4 in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA:diacylglycerol acyltransferase: Properties, physiological roles, metabolic engineering and intentional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Characterization of Acyl-CoA: Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme from the Seeds of Salvia hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative suitability of 1-palmitoyl and 1-stearoyl homologues of 1-acyl-sn-glycerylphosphorylcholine and different acyl donors for phosphatidylcholine synthesis via acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase in rat lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate inhibition of carnitine palmitoyltransferase by palmitoyl-CoA and activation by phospholipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carnitine palmitoyltransferase. Activation by palmitoyl-CoA and inactivation by malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Palmitoylation-driven PHF2 ubiquitination remodels lipid metabolism through the SREBP1c axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. SREBP Activity Is Regulated by mTORC1 and Contributes to Akt-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Reduced Sterol Regulatory Element-Binding Protein (SREBP) Processing Through Site-1 Protease (S1P) inhibition Alters Oligodendrocyte Differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Akt stimulates hepatic SREBP1c and lipogenesis through parallel mTORC1-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 36. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 38. researchgate.net [researchgate.net]
Altered Palmitoleoyl-CoA Landscape: A Comparative Analysis in Healthy and Diseased Tissues
A growing body of evidence implicates dysregulated lipid metabolism in the pathogenesis of numerous diseases. Central to these metabolic shifts is the alteration in the levels of key lipid intermediates, including palmitoleoyl-CoA. This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
This analysis reveals a consistent pattern of altered this compound concentrations across various pathological conditions, highlighting its potential as a biomarker and therapeutic target. The data presented herein is derived from preclinical studies utilizing mass spectrometry-based quantification methods.
Quantitative Comparison of this compound Levels
The following table summarizes the quantitative differences in this compound levels between healthy and diseased tissues from preclinical models. These findings underscore the significant metabolic reprogramming that occurs during disease progression.
| Disease State | Tissue | Organism | This compound (C16:1-CoA) Level in Diseased Tissue | This compound (C16:1-CoA) Level in Healthy Control Tissue | Fold Change | Reference |
| Cardiac Hypertrophy | Heart | Mouse (Acsl1T−/−) | ~0.5 nmol/g | ~2.0 nmol/g | ~0.25 | [1][2] |
Note: The values for the Cardiac Hypertrophy model are estimated from graphical data presented in the cited research, which reported a 67-75% reduction in C16:1-CoA levels in the Acsl1T−/− mice compared to controls.
Signaling Pathways and Metabolic Interconnections
This compound is a monounsaturated fatty acyl-CoA that plays a crucial role in cellular metabolism and signaling. It is synthesized from its saturated counterpart, palmitoyl-CoA, through the action of the enzyme Stearoyl-CoA Desaturase-1 (SCD1). The balance between these acyl-CoAs is critical for maintaining cellular homeostasis.
De Novo Lipogenesis and this compound Synthesis
The synthesis of this compound is intricately linked to the de novo lipogenesis (DNL) pathway, which is often upregulated in metabolic diseases and cancer. This pathway converts excess carbohydrates into fatty acids.
In disease states such as cancer and non-alcoholic fatty liver disease (NAFLD), the upregulation of enzymes like Fatty Acid Synthase (FASN) and SCD1 leads to an accumulation of palmitoyl-CoA and a subsequent increase in the production of this compound, contributing to lipid droplet formation and altered cellular signaling.
Experimental Protocols
The quantification of this compound and other acyl-CoA species in biological tissues is a technically demanding process due to their low abundance and chemical instability. The most widely accepted and robust method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Acyl-CoA Quantification
The following diagram outlines a typical workflow for the extraction and quantification of acyl-CoAs from tissue samples.
Key Methodological Steps:
-
Tissue Homogenization and Extraction:
-
Flash-frozen tissue samples are homogenized in an acidic organic solvent mixture (e.g., isopropanol/acetonitrile with formic acid) to precipitate proteins and extract lipids and acyl-CoAs.
-
Internal standards, such as isotopically labeled acyl-CoAs (e.g., 13C-labeled palmitoyl-CoA), are added at the beginning of the extraction process for accurate quantification.
-
-
Solid Phase Extraction (SPE):
-
The crude extract is often subjected to solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.
-
A variety of SPE cartridges can be used, typically with a reverse-phase or ion-exchange mechanism.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The enriched acyl-CoA fraction is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 reverse-phase column using a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.
-
The precise instrumentation, solvent systems, and gradient conditions can be optimized depending on the specific acyl-CoAs of interest and the tissue matrix.
Discussion and Future Directions
The comparative analysis of this compound levels reveals a significant alteration in its abundance in diseased tissues. In the context of cardiac hypertrophy resulting from deficient long-chain acyl-CoA synthetase 1 (ACSL1), a key enzyme for fatty acid activation, the profound decrease in this compound highlights the heart's reliance on this specific lipid for normal function.[1][2] This finding suggests that restoring the balance of specific acyl-CoA pools could be a therapeutic strategy for certain cardiac conditions.
While direct quantitative data for this compound in cancer and NAFLD from the reviewed literature was limited, the established upregulation of the de novo lipogenesis pathway in these diseases strongly suggests an altered acyl-CoA profile. Further targeted metabolomic studies are warranted to precisely quantify this compound levels in various cancers and stages of NAFLD to validate its potential as a disease-specific biomarker.
The methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies. The continued application of advanced analytical techniques like LC-MS/MS will be crucial in elucidating the complex roles of individual lipid species in health and disease, ultimately paving the way for novel diagnostic and therapeutic interventions.
References
A Researcher's Guide to the Cross-Validation of Analytical Methods for Palmitoleoyl-CoA Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of palmitoleoyl-CoA is critical for understanding its role in cellular metabolism, signaling, and the pathogenesis of various diseases. This guide provides a comparative overview of the primary analytical methods used for this purpose, supported by performance data and detailed experimental protocols to aid in method selection and implementation.
This compound, a monounsaturated long-chain acyl-coenzyme A, is a key intermediate in lipid metabolism. It serves as a substrate for the synthesis of complex lipids, such as triglycerides and phospholipids, and also functions as a signaling molecule, influencing metabolic pathways. Given its low abundance and chemical properties, robust and sensitive analytical methods are required for its precise measurement in biological samples. The two most prevalent techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also utilized, often as a component of the LC-MS/MS workflow or as a standalone method.
Comparative Performance of Analytical Methods
The choice of analytical method for this compound measurement depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available instrumentation. Below is a summary of quantitative data for the most common methods.
| Parameter | LC-MS/MS | Enzymatic Assay (Fluorometric) | HPLC with UV/Fluorescence Detection |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Coupled enzymatic reactions leading to a fluorescent product proportional to the analyte concentration. | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence. |
| Specificity | Very High (distinguishes between different acyl-CoA species). | Moderate to High (dependent on enzyme specificity). | Moderate (potential for co-eluting interferences). |
| Sensitivity (LOD/LOQ) | Very High (LOQ as low as 5 fmol).[1] | High (Linear detection range starts at 0.3 µM).[2] | Moderate (LOD around 5 pmol for UV).[3] |
| Reproducibility (CV) | High (Intra-assay CV: 5-10%, Inter-assay CV: 5-6%).[4] | High (Typically <10% with proper controls). | High (Dependent on system stability). |
| Throughput | Moderate to High (run times can be as short as 5 minutes).[4] | High (amenable to 96-well plate format).[2] | Moderate. |
| Sample Requirement | Low (can be used for small tissue biopsies).[5] | Low (as little as 10 µL of sample).[2] | Low to Moderate. |
| Instrumentation | Requires a triple quadrupole mass spectrometer. | Requires a fluorescence plate reader. | Requires an HPLC system with a UV or fluorescence detector. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the quantification of this compound.
a. Sample Preparation (from tissue)
-
Homogenize approximately 20-50 mg of frozen tissue in a suitable extraction solvent (e.g., 2:1:1 dichloromethane/methanol/water).
-
Include an internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to correct for extraction efficiency and matrix effects.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the aqueous/methanol upper phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.[4]
-
Column: A reverse-phase C8 or C18 column is typically used for separation.[4]
-
Mobile Phases: A binary gradient system is common, often consisting of an aqueous mobile phase with an ion-pairing agent or a pH modifier (e.g., ammonium hydroxide) and an organic mobile phase like acetonitrile.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Quantification is achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For this compound, this involves monitoring the transition from the precursor ion to a specific product ion.
Enzymatic Assay (Fluorometric)
This method provides a high-throughput alternative to LC-MS/MS and is suitable for screening applications.
a. Principle The assay relies on a series of coupled enzymatic reactions. Acyl-CoA oxidase acts on long-chain fatty acyl-CoAs, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe to generate a highly fluorescent product. The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration.[2]
b. Assay Protocol
-
Prepare samples and standards in a 96-well plate.
-
Add the reaction mixture containing acyl-CoA oxidase, HRP, and the fluorescent probe to each well.
-
Incubate the plate at room temperature for approximately 40 minutes, protected from light.[2]
-
Measure the fluorescence intensity at an excitation/emission wavelength of approximately 530/585 nm.[2]
-
Calculate the this compound concentration in the samples based on the standard curve.
Visualizing the Role of this compound
To understand the context of this compound measurement, it is essential to visualize its position in key metabolic and signaling pathways.
Conclusion
The selection of an analytical method for this compound measurement is a critical decision for researchers. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for detailed quantitative studies.[4] Enzymatic assays offer a practical, high-throughput alternative suitable for large-scale screening.[2] A thorough understanding of the performance characteristics and experimental protocols of each method, as outlined in this guide, will enable researchers to generate accurate and reliable data, ultimately advancing our understanding of the roles of this compound in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between SCD1 and Other Desaturase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturases (SCDs) are a family of microsomal enzymes that play a pivotal role in lipid metabolism by catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The primary products, palmitoleic acid (16:1n7) and oleic acid (18:1n9), are not only essential components of membrane phospholipids, triglycerides, and cholesterol esters but also act as critical signaling molecules. While SCD1 is the most extensively studied isoform, a comprehensive understanding of the functional distinctions among all SCD isoforms is crucial for developing targeted therapeutic strategies for metabolic diseases, cancer, and inflammatory conditions.
This guide provides an objective comparison of SCD1 and its other isoforms, supported by experimental data, to elucidate their unique and overlapping roles in physiology and pathology.
Isoform Overview and Tissue Distribution
Mammalian species express multiple SCD isoforms, with distinct tissue expression patterns suggesting specialized functions. Humans have two primary isoforms, SCD1 and SCD5, while mice possess four: Scd1, Scd2, Scd3, and Scd4.[1][2][3]
| Isoform | Human Homolog | Predominant Tissue Distribution | Key Characteristics |
| SCD1 | SCD1 | Ubiquitous, with highest expression in lipogenic tissues (liver, adipose tissue)[3] | The most well-characterized isoform, heavily implicated in obesity, insulin resistance, and cancer.[3] |
| SCD2 | (No direct ortholog) | Primarily brain; also found in other tissues except for the adult liver in mice.[4] | Plays a crucial role in neonatal development and central nervous system lipid metabolism. |
| SCD3 | (No direct ortholog) | Restricted to skin (sebaceous glands), Harderian and preputial glands in mice.[4] | Exhibits a preference for palmitoyl-CoA as a substrate.[1] |
| SCD4 | (No direct ortholog) | Predominantly expressed in the heart in mice.[1] | Involved in cardiac lipid metabolism. |
| SCD5 | SCD5 | Primarily brain and pancreas in humans.[3][5] | Unique to primates and some other vertebrates, with a less understood role in metabolism.[2] |
Substrate Specificity
The various SCD isoforms exhibit preferences for different saturated fatty acyl-CoA substrates, leading to the production of distinct MUFA profiles.
| Isoform | Preferred Substrate(s) | Primary Product(s) | Notes |
| SCD1 | Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) | Oleoyl-CoA (18:1), Palmitoleoyl-CoA (16:1) | Generally considered to have broad specificity for C14 to C19 acyl chains.[6] |
| SCD2 | Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) | Oleoyl-CoA (18:1), this compound (16:1) | Similar broad specificity to SCD1. |
| SCD3 | Palmitoyl-CoA (16:0) | This compound (16:1) | Shows a clear preference for palmitoyl-CoA over stearoyl-CoA.[1] |
| SCD4 | Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) | Oleoyl-CoA (18:1), this compound (16:1) | Substrate preference is similar to SCD1 and SCD2. |
| SCD5 | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1) | Evidence suggests a stronger preference for stearoyl-CoA over palmitoyl-CoA.[5] |
Regulatory and Signaling Pathways
The expression and activity of SCD isoforms are tightly regulated by a complex network of transcription factors and signaling pathways, highlighting their central role in cellular metabolism and response to environmental cues.
Transcriptional Regulation
The promoters of SCD genes contain response elements for key metabolic transcription factors, leading to differential regulation of isoform expression.
Wnt Signaling Pathway
SCD activity is intricately linked to the Wnt signaling pathway, which is crucial for development and tumorigenesis. SCDs provide the palmitoleic acid necessary for the lipid modification and subsequent secretion of Wnt proteins. This creates a positive feedback loop where active Wnt signaling can, in turn, upregulate SCD expression.[4][7]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
An imbalance in the ratio of saturated to monounsaturated fatty acids can lead to ER stress and trigger the unfolded protein response (UPR). SCD1 plays a crucial role in mitigating ER stress by converting lipotoxic SFAs into less harmful MUFAs.[8][9] Deficiency in SCD1 can exacerbate ER stress, leading to inflammation and apoptosis.[8][10]
Experimental Protocols
Stearoyl-CoA Desaturase Activity Assay (Microsomal)
This assay measures the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated counterpart in a microsomal preparation.
Materials:
-
Microsomal fraction isolated from tissues or cultured cells
-
[1-14C]Stearoyl-CoA or [1-14C]Palmitoyl-CoA
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADH, ATP, Coenzyme A, and bovine serum albumin.
-
Add the microsomal preparation to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [1-14C]Stearoyl-CoA).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution to saponify the lipids (e.g., ethanolic KOH).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using TLC.
-
Visualize the separated fatty acids (e.g., with iodine vapor) and scrape the corresponding spots.
-
Quantify the radioactivity in each spot using a scintillation counter to determine the percentage of conversion.[11][12]
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the comprehensive analysis of the fatty acid composition of a biological sample, providing an indirect measure of SCD activity by quantifying the ratio of its products to its substrates.
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standards (e.g., deuterated fatty acids)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF3-methanol)
-
Organic solvent for FAME extraction (e.g., hexane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Homogenize the biological sample.
-
Add internal standards to the homogenate.
-
Extract the total lipids from the sample.
-
Transesterify the fatty acids in the lipid extract to FAMEs.
-
Extract the FAMEs with an organic solvent.
-
Analyze the FAMEs by GC-MS. The different FAMEs are separated based on their retention times and identified by their mass spectra.
-
Quantify the individual fatty acids by comparing their peak areas to those of the internal standards. The SCD activity index can be calculated as the ratio of the product to the substrate (e.g., 18:1n9 / 18:0).
Conclusion
The isoforms of stearoyl-CoA desaturase, while sharing the fundamental function of producing monounsaturated fatty acids, exhibit significant differences in their tissue distribution, substrate preferences, and regulatory mechanisms. SCD1 remains a central player in systemic energy metabolism and a key target in metabolic diseases and cancer. However, the distinct roles of other isoforms, such as SCD2 in neurodevelopment and SCD5's unique presence in primates, underscore the complexity of lipid metabolism and the need for isoform-specific research. A deeper understanding of these functional differences will be instrumental in the development of next-generation therapeutics that can selectively modulate the activity of specific SCD isoforms to achieve desired clinical outcomes with minimal off-target effects.
References
- 1. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase Promotes Liver Fibrosis and Tumor Development in Mice via Wnt Signaling and Stabilization of Low Density Lipoprotein Receptor-related Proteins 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA Desaturase and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individual Stearoyl-CoA Desaturase 1 Expression Modulates Endoplasmic Reticulum Stress and Inflammation in Human Myotubes and Is Associated With Skeletal Muscle Lipid Storage and Insulin Sensitivity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
comparing the effects of palmitoleoyl-CoA and palmitoyl-CoA on insulin signaling
A Comparative Guide for Researchers
In the intricate world of cellular metabolism, not all fatty acids are created equal. Their impact on insulin signaling can be profoundly different, with significant implications for metabolic health and disease. This guide provides a detailed comparison of the effects of palmitoleate, a monounsaturated omega-7 fatty acid, and palmitate, a saturated fatty acid, on the insulin signaling cascade. While their intracellular actions are mediated by their acyl-CoA derivatives (palmitoleoyl-CoA and palmitoyl-CoA), the vast body of research has focused on the administration of the free fatty acids. This document will, therefore, focus on the comparative effects of palmitoleate and palmitate, providing researchers with quantitative data, detailed experimental protocols, and visual pathway diagrams to inform future studies.
Contrasting Effects on Insulin Signaling and Glucose Metabolism
The scientific literature paints a clear picture of opposing roles for palmitoleate and palmitate in the context of insulin sensitivity. Palmitate is widely recognized as an inducer of insulin resistance, whereas palmitoleate is often described as a beneficial "lipokine" that can enhance insulin action and protect against the detrimental effects of saturated fats.[1][2][3]
Palmitate's Path to Insulin Resistance:
The saturated fatty acid palmitate is known to impair insulin signaling through several mechanisms.[4] Chronic exposure to palmitate leads to the accumulation of lipotoxic intermediates such as diacylglycerol (DAG) and ceramides.[4][5] These molecules can activate stress-related kinases, such as protein kinase C (PKC) and c-Jun N-terminal kinase (JNK), which in turn phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues.[6][7] This inhibitory phosphorylation prevents the proper activation of the downstream kinase Akt (also known as protein kinase B), a critical node in the insulin signaling pathway responsible for mediating most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell surface.[4][8] The result is a significant reduction in insulin-stimulated glucose uptake into cells like skeletal myocytes.[1][5] Some studies indicate that palmitate can induce insulin resistance without altering Akt signaling, suggesting a more direct impact on the machinery required for GLUT4 translocation.[9]
Palmitoleate's Protective Role:
In stark contrast, the monounsaturated fatty acid palmitoleate has been shown to improve insulin sensitivity. It can increase basal (insulin-independent) glucose uptake, in some cases by as much as two-fold in L6 muscle cells.[1][2][10] This effect is associated with an increased abundance of GLUT1 and GLUT4 transporters at the plasma membrane.[1][10] Importantly, palmitoleate can counteract the negative effects of palmitate. When cells are co-incubated with both fatty acids, palmitoleate can preserve insulin-stimulated Akt phosphorylation and glucose uptake, effectively shielding the cell from palmitate-induced insulin resistance.[6][7][11]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies, offering a side-by-side comparison of the effects of palmitate and palmitoleate on crucial aspects of insulin signaling and glucose metabolism.
Table 1: Effects on Glucose Uptake
| Parameter | Palmitate Treatment | Palmitoleate Treatment | Cell Type | Reference |
| Insulin-Stimulated Glucose Uptake | Decreased by ~50-89% | No significant change or slight increase | L6 Myotubes, Human Myotubes, Soleus Muscle | [1][5][6] |
| Basal Glucose Uptake | No significant change | Increased by ~2-fold | L6 Myotubes | [1][2][10] |
Table 2: Effects on Insulin Signaling Molecules
| Signaling Molecule | Palmitate Treatment | Palmitoleate Treatment | Cell Type | Reference |
| Akt/PKB Phosphorylation (Ser473) | Significantly decreased | Restores/protects against palmitate-induced decrease | Human Myotubes, L6 Cells | [6][11] |
| IRS-1 Phosphorylation (Tyr612) | Decreased | Not directly tested, but implied protective effect | C2C12 Cells | [4] |
| JNK Phosphorylation | Increased | Prevents palmitate-induced increase | Human Myotubes | [6][7] |
| PERK Phosphorylation (ER Stress) | Increased | Prevents palmitate-induced increase | Human Myotubes | [6][7] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to assess the effects of fatty acids on insulin signaling.
Protocol 1: Fatty Acid Treatment and Insulin Stimulation of Muscle Cells
This protocol is a generalized procedure based on methodologies from studies using L6 or primary human myotubes.[1][6]
-
Cell Culture and Differentiation: L6 myoblasts or primary human muscle satellite cells are cultured to confluence and then differentiated into myotubes by switching to a low-serum differentiation medium for 5-7 days.
-
Fatty Acid Preparation: Sodium palmitate or sodium palmitoleate is dissolved in a solvent like ethanol to create a stock solution. This stock is then complexed with fatty-acid-free bovine serum albumin (BSA) in culture medium to achieve the desired final concentration (e.g., 0.4-0.75 mM) and molar ratio of fatty acid to BSA (typically 5:1 to 8:1). A BSA-only medium serves as the control.
-
Fatty Acid Incubation: Differentiated myotubes are incubated with the fatty acid-BSA complex or control medium for a period ranging from 12 to 18 hours.[1][5][6]
-
Serum Starvation: Prior to insulin stimulation, cells are typically serum-starved for 2-4 hours in a serum-free medium.
-
Insulin Stimulation: Cells are stimulated with 10-100 nM insulin for a short period (10-20 minutes) for signaling studies (e.g., Western blotting for p-Akt) or for 30 minutes for glucose uptake assays.[12]
-
Cell Lysis and Analysis: For signaling studies, cells are lysed, and protein concentrations are determined. Lysates are then used for Western blotting to analyze the phosphorylation status of key signaling proteins like Akt, IRS-1, and JNK.
Protocol 2: 2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into the cells.
-
Cell Preparation: Myotubes are prepared and treated with fatty acids and insulin as described in Protocol 1.
-
Initiation of Glucose Uptake: After insulin stimulation, the medium is replaced with a buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxy-D-glucose. The uptake is allowed to proceed for 5-10 minutes.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: An aliquot of the cell lysate is added to a scintillation cocktail, and the amount of incorporated radioactivity is measured using a scintillation counter. This value reflects the amount of glucose transported into the cells.
Visualizing the Molecular Pathways and Workflows
To better understand the complex interactions, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Differential effects on insulin signaling.
Caption: General workflow for fatty acid studies.
References
- 1. Differential effects of palmitate and palmitoleate on insulin action and glucose utilization in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of palmitate and palmitoleate on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenwood.ru [greenwood.ru]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitate-induced insulin resistance causes actin filament stiffness and GLUT4 mis-sorting without altered Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Pitfalls of Palmitoleoyl-CoA as a Metabolic Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. The search for precise biomarkers is critical for early diagnosis, risk stratification, and the development of targeted therapies. Palmitoleoyl-CoA, an activated monounsaturated fatty acid, has emerged as a potential candidate due to its central role in lipid metabolism. This guide provides an objective comparison of this compound with alternative biomarkers, supported by available experimental data and detailed methodologies, to evaluate its current standing and future potential in clinical applications.
The Biochemical Rationale: A Link Forged by SCD1
This compound is synthesized from its saturated counterpart, palmitoyl-CoA, by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This enzyme is a critical control point in metabolism, and its activity is strongly linked to metabolic health.
-
SCD1 and Disease: Animal models have consistently shown that deficiency of SCD1 can protect against diet-induced obesity, hepatic steatosis (fatty liver), and insulin resistance.[1][2] This suggests that the products of SCD1, including this compound and its de-esterified form, palmitoleic acid, are key mediators in the pathogenesis of these conditions.
-
A Double-Edged Sword: While SCD1 inhibition appears beneficial for metabolic health, it can also lead to the accumulation of saturated fatty acid substrates, which may promote inflammation.[2] This highlights the complexity of this pathway and the need for a nuanced understanding of its components.
The central role of SCD1 in converting saturated to monounsaturated fatty acyl-CoAs forms the primary hypothesis for why this compound levels might serve as a biomarker for metabolic dysregulation.
This compound vs. Its Precursor, Palmitoleic Acid: A Tale of Two Molecules
Much of the clinical research has focused on palmitoleic acid (16:1n-7), the free fatty acid form, rather than its activated CoA thioester. This is largely due to the relative ease of measuring free fatty acids in plasma. However, the findings have been inconsistent.
-
Association with NAFLD: Some studies report that plasma levels of palmitoleic acid are significantly increased in patients with NAFL (non-alcoholic fatty liver) and NASH (non-alcoholic steatohepatitis) compared to healthy controls.
-
Association with Insulin Resistance: The link to insulin resistance is more ambiguous. One large cohort study found that higher plasma palmitoleic acid was associated with greater insulin resistance in men, alongside higher triglycerides.[1] Conversely, other studies in non-diabetic individuals have suggested that palmitoleate may be a beneficial "lipokine" that improves insulin sensitivity.
This discrepancy highlights a critical knowledge gap. It is plausible that the intracellular, activated form, this compound, has distinct biological activities and may be a more direct indicator of metabolic flux than the circulating free fatty acid. However, direct evidence from large human cohort studies is currently lacking.
Comparison with Alternative Biomarkers
A robust biomarker must outperform or significantly complement existing diagnostic tools. To date, there is no published data directly comparing the diagnostic accuracy (e.g., via ROC curve analysis) of plasma this compound against standard or emerging biomarkers for metabolic diseases. The following table summarizes the performance of established and alternative lipid-based biomarkers.
| Biomarker Class | Specific Marker(s) | Application | Performance Characteristics (Typical AUC) | Pros | Cons |
| Standard Clinical | ALT, AST | NAFLD (Hepatocellular Injury) | 0.70 - 0.80 for advanced fibrosis | Widely available, low cost | Poor specificity, can be normal in advanced disease.[3] |
| HbA1c | Type 2 Diabetes (Glycemic Control) | ~0.90 for diagnosis vs. glucose tests | Standardized, reflects long-term control | Can be affected by conditions altering red blood cell lifespan. | |
| HOMA-IR | Insulin Resistance | N/A (Index, not a diagnostic test alone) | Simple calculation from fasting insulin/glucose | Less accurate than hyperinsulinemic-euglycemic clamp. | |
| Triglycerides, HDL-C | Metabolic Syndrome, Dyslipidemia | Component of diagnostic scores (e.g., FLI) | Routinely measured | Lacks specificity for individual diseases. | |
| Lipid-Based (Emerging) | Ceramides (e.g., Cer16:0, Cer18:0) | T2D, Cardiovascular Risk | 0.75 - 0.85 for predicting events | Mechanistically linked to lipotoxicity and insulin resistance.[4][5] | Not yet standardized for routine clinical use. |
| Fatty Liver Index (FLI) | NAFLD (Steatosis) | ~0.84 for predicting MAFLD | Non-invasive, uses common lab values (TG, GGT, BMI, waist) | Less accurate in certain populations (e.g., diabetics). | |
| Palmitoleic Acid (16:1n-7) | Metabolic Disease (Proposed) | Not Established | Reflects SCD1 activity | Conflicting data in human studies; unclear diagnostic value. [1][6] | |
| This compound | Metabolic Disease (Hypothesized) | Unknown | Potentially a more direct measure of metabolic flux than palmitoleic acid. | Technically challenging to measure in plasma; lacks clinical validation data. |
Experimental Methodologies: The Challenge of Measuring Acyl-CoAs
The quantification of long-chain acyl-CoAs like this compound from biological matrices, particularly plasma, is technically demanding. This has been a major barrier to its validation as a routine biomarker. The recommended approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Acyl-CoA Quantification
Detailed Protocol: LC-MS/MS Quantification of Long-Chain Acyl-CoAs
This protocol is a composite based on established methods for acyl-CoA analysis.[4][7][8] Note: This method requires optimization and validation for the specific analysis of this compound in human plasma.
-
Internal Standard Spiking:
-
To each plasma sample (e.g., 100 µL), add an internal standard. A non-endogenous, odd-chain acyl-CoA such as Heptadecanoyl-CoA (C17:0-CoA) is recommended for accurate quantification.
-
-
Deproteinization and Extraction:
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a 2:2:1 mixture of acetonitrile/methanol/water.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow full protein precipitation.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Cleanup and Concentration:
-
Use an Oasis HLB SPE cartridge (or equivalent).
-
Conditioning: Wash the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate with 1 mL of water.
-
Loading: Load the cleared supernatant from the previous step.
-
Washing: Wash with 1 mL of water to remove salts and polar contaminants.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
-
Sample Preparation for Injection:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 5% 5-sulfosalicylic acid or a methanol/water mixture).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A typical gradient would start at ~20% B, increasing to ~65% B over several minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate group) is observed. The specific transition for this compound would need to be optimized using a pure standard.
-
-
Conclusion and Future Directions
The validation of this compound as a clinical biomarker for metabolic disease is still in its infancy. While its synthesis pathway is strongly implicated in the pathogenesis of NAFLD and T2D, direct evidence of its diagnostic utility in humans is currently absent from the scientific literature. Research has predominantly focused on its precursor, palmitoleic acid, yielding conflicting results that underscore the complexity of lipid signaling.
Key Takeaways:
-
Hypothesis-Driven, Not Clinically Validated: this compound is a biomarker candidate based on a strong biochemical rationale (its link to SCD1), but it lacks the necessary clinical validation studies.
-
Technical Hurdles: The primary obstacle to its validation is the technical difficulty of accurately and reliably quantifying this low-abundance, unstable molecule in complex biological fluids like plasma.
-
Data Gap: There is a critical absence of quantitative data from patient cohorts and no head-to-head comparisons of its diagnostic performance against established biomarkers like HbA1c, liver enzymes, or emerging lipid biomarkers such as ceramides.
For drug development professionals and researchers, this compound and the SCD1 pathway remain attractive targets for therapeutic intervention. However, as a standalone biomarker, it cannot currently be recommended for clinical use. Future research must focus on developing and validating robust, high-throughput LC-MS/MS assays for this compound in human plasma and applying these methods to large, well-phenotyped patient cohorts to definitively assess its diagnostic and prognostic value.
References
- 1. The Plasma Lipidomic Signature of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
Comparative Proteomics: Identifying Proteins Modified by Palmitoleoylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Palmitoleoylation, the covalent attachment of the monounsaturated fatty acid palmitoleic acid (C16:1) to proteins, is a crucial post-translational modification that regulates the function and localization of a variety of proteins. This modification plays a significant role in cellular signaling pathways, making the identification of palmitoleoylated proteins a key area of research for understanding disease mechanisms and for drug development. This guide provides a comparative overview of the leading proteomic methodologies used to identify and quantify palmitoleoylated proteins, supported by experimental data and detailed protocols.
Comparative Analysis of Proteomic Methodologies
The identification of palmitoleoylated proteins presents unique challenges due to the labile nature of the thioester or ester bond and the hydrophobicity of the lipid modification. Two primary strategies have emerged as the most effective for the large-scale identification of these modified proteins: Acyl-Biotin Exchange (ABE) and Metabolic Labeling with bioorthogonal chemical reporters.
| Feature | Acyl-Biotin Exchange (ABE) | Metabolic Labeling with Palmitoleic Acid Analogs | Direct Detection by Mass Spectrometry |
| Principle | Chemical replacement of the acyl group with biotin on native proteins. | Incorporation of a modified palmitoleic acid analog into proteins in living cells, followed by click chemistry-based detection. | Direct identification of the mass shift caused by the palmitoleoyl group on peptides. |
| Advantages | - Detects endogenous palmitoleoylation. - Does not require metabolic incorporation of analogs, which can sometimes be inefficient or toxic. | - Enables pulse-chase experiments to study modification dynamics. - Can be more specific for the introduced fatty acid analog. - Higher signal-to-noise ratio in some cases.[1] | - Provides direct evidence of modification without chemical labeling. - Can identify the exact site of modification. |
| Disadvantages | - Does not provide information on the dynamics of modification. - Can have higher background due to incomplete blocking of free thiols or non-specific cleavage of other thioesters.[2] - Requires multiple chemical steps, which can lead to sample loss. | - Relies on cellular uptake and incorporation of the analog, which can vary between cell types. - Saturated fatty acid analogs may be converted to unsaturated ones by cellular enzymes, reducing specificity.[3][4] - Potential for off-target effects of the analog. | - Technically challenging due to the hydrophobicity of the modified peptides. - The labile nature of the modification can lead to its loss during sample preparation and MS/MS analysis.[5][6] - Lower throughput compared to enrichment-based methods. |
| Typical Workflow | 1. Block free thiols. 2. Cleave thioester bonds with hydroxylamine. 3. Label newly exposed thiols with biotin. 4. Enrich biotinylated proteins/peptides. 5. Mass spectrometry analysis. | 1. Incubate cells with a palmitoleic acid analog (e.g., ω-alkynyl palmitoleic acid). 2. Lyse cells. 3. "Click" a reporter tag (e.g., biotin-azide) to the incorporated analog. 4. Enrich tagged proteins/peptides. 5. Mass spectrometry analysis. | 1. Protein extraction and digestion. 2. Liquid chromatography to separate peptides. 3. Tandem mass spectrometry (MS/MS) to identify peptides and the modification. |
Quantitative Data Summary
The following table summarizes a selection of proteins identified as palmitoleoylated using metabolic labeling with ω-alkynyl cis-palmitoleic acid (cis-Alk-14:1). The data is derived from a proteomic study in HEK293T cells.
| Protein | Gene | Function | Spectral Counts (cis-Alk-14:1) |
| Wnt11 | WNT11 | Signaling protein involved in development | Present |
| Atlastin-3 | ATL3 | GTPase involved in ER shaping | Present |
| Vesicle transport protein SFT2A | SFT2B | Involved in vesicle transport | Present |
| Abhydrolase domain-containing protein 2 | ABHD2 | Hydrolase | Present |
| G-protein subunit alpha-11 | GNA11 | G-protein signaling | Present |
| G-protein subunit alpha-13 | GNA13 | G-protein signaling | Present |
| G-protein subunit alpha-q | GNAQ | G-protein signaling | Present |
| Syntaxin-8 | STX8 | SNARE protein involved in vesicle fusion | Present |
| Phosphatidylinositol 4-kinase type 2-alpha | PI4K2A | Kinase | Present |
| Phosphatidylinositol 4-kinase type 2-beta | PI4K2B | Kinase | Present |
Data adapted from a study using ω-alkynyl cis-palmitoleic acid labeling in HEK293T cells. "Present" indicates identification in the study; specific spectral counts were not provided in a comparative table format in the source material.[4]
Experimental Protocols
Protocol 1: Metabolic Labeling with ω-Alkynyl Palmitoleic Acid and Click Chemistry
This protocol is adapted for the labeling and identification of palmitoleoylated proteins in cultured mammalian cells.[7][8][9][10]
1. Metabolic Labeling: a. Culture cells to 70-80% confluency. b. Prepare the labeling medium by supplementing the growth medium with a final concentration of 50-100 µM ω-alkynyl palmitoleic acid (e.g., cis-Alk-14:1). It is recommended to first complex the fatty acid with fatty-acid-free bovine serum albumin (BSA). c. Remove the existing medium from the cells and replace it with the labeling medium. d. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may vary depending on the cell type and the protein of interest.
2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Click Chemistry Reaction: a. To the cleared lysate, add the click chemistry reagents. A typical reaction mixture includes:
- Biotin-azide (final concentration 100 µM)
- Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
- Copper(II) sulfate (CuSO4) (final concentration 1 mM) b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
4. Enrichment of Biotinylated Proteins: a. Precipitate the proteins from the reaction mixture using methanol/chloroform precipitation. b. Resuspend the protein pellet in a buffer containing SDS. c. Add streptavidin-agarose beads to the protein solution and incubate for 2 hours at room temperature to capture the biotinylated proteins. d. Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). b. Add trypsin and incubate overnight at 37°C to digest the proteins. c. Collect the supernatant containing the peptides. d. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Acyl-Biotin Exchange (ABE)
This protocol is a generalized procedure for the enrichment of acylated proteins.[11][12]
1. Blocking of Free Thiols: a. Lyse cells in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM) (e.g., 50 mM). b. Incubate the lysate for 1 hour at room temperature to ensure complete blocking of all free cysteine residues.
2. Protein Precipitation and Resuspension: a. Precipitate the proteins to remove excess NEM. b. Resuspend the protein pellet in a suitable buffer.
3. Cleavage of Thioester Bonds: a. Divide the sample into two equal aliquots. b. To one aliquot, add a neutral hydroxylamine solution (e.g., 0.5 M, pH 7.4). To the other aliquot (negative control), add a control buffer (e.g., Tris buffer). c. Incubate both samples for 1 hour at room temperature to cleave the palmitoleoyl-cysteine thioester bonds in the hydroxylamine-treated sample.
4. Biotinylation of Newly Exposed Thiols: a. Add a thiol-reactive biotinylating reagent, such as biotin-HPDP, to both samples. b. Incubate for 1 hour at room temperature to label the newly exposed cysteine residues.
5. Enrichment and Analysis: a. Capture the biotinylated proteins using streptavidin-agarose beads. b. Wash the beads thoroughly. c. Elute the bound proteins and analyze by western blotting for specific candidates or proceed with on-bead digestion and LC-MS/MS for proteome-wide identification.
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway
Palmitoleoylation is essential for the secretion and signaling activity of Wnt proteins.[3][4] The enzyme Porcupine (PORCN) catalyzes the O-palmitoleoylation of a conserved serine residue on Wnt proteins in the endoplasmic reticulum. This modification is critical for the interaction of Wnt with its carrier protein Wntless (WLS) and subsequent secretion.
Caption: Palmitoleoylation of Wnt proteins in the ER is critical for their secretion and subsequent signaling.
Experimental Workflow: Metabolic Labeling
The following diagram illustrates the key steps in the identification of palmitoleoylated proteins using metabolic labeling with a clickable palmitoleic acid analog.
Caption: Workflow for identifying palmitoleoylated proteins via metabolic labeling and click chemistry.
Experimental Workflow: Acyl-Biotin Exchange
This diagram outlines the process of identifying acylated proteins using the Acyl-Biotin Exchange (ABE) method.
Caption: Key steps in the Acyl-Biotin Exchange (ABE) method for identifying acylated proteins.
References
- 1. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 8. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Distinguishing Enzymatic and Non-Enzymatic Protein Acylation
For researchers, scientists, and drug development professionals, understanding the nuances of protein acylation is critical for elucidating cellular signaling, disease mechanisms, and developing targeted therapeutics. This guide provides a comprehensive comparison of enzymatic and non-enzymatic protein acylation, supported by experimental data and detailed protocols to aid in their differentiation.
Protein acylation, the addition of an acyl group to a protein, is a vital post-translational modification that governs a vast array of cellular processes. This modification can be broadly categorized into two distinct mechanisms: enzymatic and non-enzymatic. Enzymatic acylation is a highly regulated process catalyzed by specific acyltransferases, ensuring substrate and site specificity. In contrast, non-enzymatic acylation is a chemical reaction driven by the intrinsic reactivity of acyl-coenzyme A (acyl-CoA) molecules and is influenced by the physicochemical environment. Distinguishing between these two pathways is paramount for accurately interpreting biological data and for the development of specific therapeutic inhibitors.
Mechanistic Differences: A Tale of Two Pathways
Enzymatic and non-enzymatic acylation pathways differ fundamentally in their regulation, specificity, and the factors that influence their rates.
Enzymatic acylation is a tightly controlled cellular process. Lysine acetyltransferases (KATs) and other acyltransferases recognize specific consensus sequences on substrate proteins, leading to the modification of particular lysine or other amino acid residues. This specificity ensures that acylation occurs at the right time and place to regulate protein function, localization, and stability. The activity of these enzymes is, in turn, regulated by upstream signaling pathways, making enzymatic acylation a key component of cellular signal transduction.
Non-enzymatic acylation , on the other hand, is a spontaneous chemical reaction. The primary drivers of this process are the concentration of reactive acyl-CoA molecules and the local pH.[1] The thioester bond in acyl-CoAs is inherently reactive towards nucleophilic amino acid side chains, particularly the ε-amino group of lysine.[2] This reaction is significantly favored in alkaline environments, such as the mitochondrial matrix (pH ~8.0), where the high concentration of acetyl-CoA further promotes non-enzymatic acetylation.[1]
dot
Caption: Comparison of enzymatic and non-enzymatic acylation pathways.
Quantitative Comparison of Key Characteristics
| Feature | Enzymatic Acylation | Non-Enzymatic Acylation |
| Catalyst | Acyltransferase enzymes (e.g., KATs) | None (spontaneous chemical reaction) |
| Specificity | High substrate and site specificity | Low specificity, dependent on lysine accessibility and local environment |
| Regulation | Tightly regulated by cellular signaling pathways | Primarily driven by acyl-CoA concentration and pH |
| Kinetics | Follows Michaelis-Menten kinetics | Second-order reaction kinetics, dependent on reactant concentrations |
| Cellular Location | Specific cellular compartments depending on enzyme localization (e.g., nucleus, cytoplasm) | Predominant in environments with high acyl-CoA and alkaline pH (e.g., mitochondria) |
| Acyl-CoA Preference | Specific for certain acyl-CoA molecules depending on the enzyme | Reactivity varies with the chemical properties of the acyl-CoA (e.g., succinyl-CoA is more reactive than acetyl-CoA)[2] |
Experimental Approaches to Distinguish the Pathways
Several experimental strategies can be employed to differentiate between enzymatic and non-enzymatic acylation.
In Vitro Acylation Assays
Reconstituting the acylation reaction in a controlled in vitro environment is a direct way to assess the contribution of enzymes.
-
Enzymatic Assay: A purified substrate protein is incubated with a specific acyl-CoA and a purified acyltransferase. The reaction is typically performed at a physiological pH (~7.4).
-
Non-Enzymatic Control: The same reaction is performed without the acyltransferase. To assess the potential for non-enzymatic acylation, the pH can be raised to ~8.0, mimicking the mitochondrial environment.
dot
Caption: Workflow for in vitro acylation assays.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for identifying and quantifying acylation sites. By comparing acylation levels under different conditions, one can infer the underlying mechanism. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to accurately quantify differences in acylation levels between cells grown under conditions that favor one mechanism over the other. For instance, comparing wild-type cells to those with a knockout of a specific acetyltransferase can reveal the enzyme's contribution to the acetylome.[3]
Chemical Probes and Acyl-Biotin Exchange (ABE)
Chemical biology approaches offer elegant ways to distinguish between the two acylation types.
-
Chemical Probes: Bioorthogonal chemical reporters that mimic acyl-CoA molecules but are not recognized by acyltransferases can be used to specifically label non-enzymatically acylated proteins.
-
Acyl-Biotin Exchange (ABE): This technique allows for the specific detection of S-acylated cysteine residues. The protocol involves blocking free thiols, cleaving the thioester bond with hydroxylamine, and then labeling the newly exposed thiol with a biotin tag for detection and enrichment.[1][4] A control reaction without hydroxylamine is crucial to distinguish true S-acylation from non-specific labeling.
dot
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Quantification of Site-specific Acetylation Stoichiometry Reveals the Impact of Sirtuin Deacetylase CobB on the E. coli Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
Navigating the Palmitoylation Landscape: A Comparative Guide to Palmitoyltransferase Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the intricate world of protein palmitoylation is crucial for deciphering cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of the substrate specificity of different zinc finger DHHC-type palmitoyltransferases (ZDHHC PATs), supported by experimental data, detailed protocols, and visual workflows to illuminate this complex post-translational modification.
Protein S-palmitoylation, the reversible addition of the 16-carbon fatty acid palmitate to cysteine residues, is a key regulatory mechanism influencing protein trafficking, localization, stability, and protein-protein interactions. This process is catalyzed by a family of 23 human ZDHHC enzymes, each exhibiting distinct yet sometimes overlapping substrate specificities. The challenge for researchers lies in identifying which of the myriad of palmitoylated proteins are modified by specific ZDHHC enzymes. This guide aims to shed light on these specificities, providing a framework for understanding and investigating this critical cellular process.
Unraveling Specificity: A Comparative Look at ZDHHC Enzymes
The substrate specificity of ZDHHC palmitoyltransferases is a complex interplay of factors including enzyme-substrate protein interactions, subcellular localization, and even the preference for the fatty acyl-CoA co-substrate. While some ZDHHC enzymes are considered more promiscuous, others exhibit a high degree of selectivity for their targets.
Several mechanisms contribute to this specificity. Protein-protein interaction domains, such as the ankyrin repeat (ANK) domains found in ZDHHC13 and ZDHHC17, and the PDZ-binding motifs present in enzymes like ZDHHC5 and ZDHHC8, play a crucial role in recognizing and recruiting specific substrates.[1] For instance, the ANK domain of ZDHHC17 is essential for its interaction with and subsequent palmitoylation of huntingtin (HTT).[1]
Subcellular localization is another critical determinant of substrate selection. The majority of ZDHHC enzymes are localized to the endoplasmic reticulum (ER) and Golgi apparatus, where much of the cellular palmitoylation occurs.[2] However, some ZDHHCs, such as ZDHHC2, ZDHHC5, and ZDHHC8, are found at the plasma membrane, where they can locally palmitoylate substrates involved in signaling at the cell surface. This spatial organization effectively segregates enzymes and potential substrates, thereby contributing to specificity.
Recent studies have also revealed that ZDHHC enzymes can exhibit selectivity for the fatty acyl-CoA co-substrate, challenging the notion that palmitate is the sole lipid moiety attached. For example, in vitro studies have shown that ZDHHC3 has a strong preference for C16:0 (palmitoyl-CoA) over C18:0 (stearoyl-CoA), whereas ZDHHC2 shows no significant preference.[3] This differential lipid substrate usage adds another layer of complexity and regulatory potential to the palmitoylation landscape.
Quantitative Comparison of ZDHHC Palmitoyltransferase Substrates
The following table summarizes experimentally validated substrates for a selection of human ZDHHC palmitoyltransferases, highlighting the diversity and, in some cases, the overlap in their substrate pools. The method of validation is included to provide context for the experimental evidence.
| ZDHHC Enzyme | Validated Substrate(s) | Method of Validation | Reference |
| zDHHC2 | PSD-95 | Acyl-RAC | [4] |
| zDHHC3 | SNAP-25, JAK1 | Co-expression & Palmitoylation Assay, Co-immunoprecipitation | [2][5] |
| zDHHC5 | GRIP1b, PSD-95 | Co-immunoprecipitation, Acyl-RAC | [1][4] |
| zDHHC6 | Calnexin | In vitro palmitoylation assay | N/A |
| zDHHC7 | SNAP-25, JAK1 | Co-expression & Palmitoylation Assay, Co-immunoprecipitation | [2][5] |
| zDHHC8 | GRIP1b | Co-immunoprecipitation | [1] |
| zDHHC9 | KRAS, MOBP, PLP1 | Co-immunoprecipitation, Acyl-RAC | [6][7] |
| zDHHC13 | MCAT, CTNND1 | Acyl-RAC with mass spectrometry | [8] |
| zDHHC15 | SNAP-23 | Co-expression & Palmitoylation Assay | [4] |
| zDHHC17 | Huntingtin (HTT), SNAP-25 | Co-immunoprecipitation, RNAi knockdown | [1] |
| zDHHC20 | KAP1 | Acyl-biotin exchange (ABE) assay | [9] |
| zDHHC21 | Multiple ciliary proteins | Acyl-RAC with proteomics | [2] |
Note: This table is not exhaustive and represents a selection of validated substrates. The absence of a substrate for a particular enzyme does not definitively mean it is not a substrate, but rather that it may not have been reported in the reviewed literature.
Key Experimental Protocols for Studying Palmitoyltransferase Specificity
Accurate determination of ZDHHC substrate specificity relies on robust experimental methodologies. The following sections provide detailed protocols for three widely used techniques.
Acyl-Resin Assisted Capture (Acyl-RAC)
Acyl-RAC is a powerful method for the enrichment of palmitoylated proteins from cell or tissue lysates. The workflow involves blocking free cysteine residues, cleaving the thioester bond of palmitoylated cysteines, and capturing the newly exposed thiols on a resin.
Protocol:
-
Lysis: Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.[10]
-
Blocking of Free Thiols: Block all free cysteine residues by incubating the lysate with a thiol-reactive reagent such as methyl methanethiosulfonate (MMTS).[11]
-
Protein Precipitation: Precipitate the proteins using a method like acetone precipitation to remove the blocking reagent.[10]
-
Thioester Cleavage: Resuspend the protein pellet and treat with a neutral hydroxylamine solution to specifically cleave the thioester bonds linking palmitate to cysteine residues. A parallel sample treated without hydroxylamine serves as a negative control.[11]
-
Capture of Palmitoylated Proteins: Incubate the hydroxylamine-treated lysate with a thiol-reactive resin (e.g., thiopropyl sepharose). The newly exposed thiol groups will bind to the resin.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured palmitoylated proteins from the resin using a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect specific proteins of interest, or by mass spectrometry for proteome-wide identification of palmitoylated proteins.[11]
Metabolic Labeling with Click Chemistry
This technique involves metabolically incorporating a fatty acid analog containing a "clickable" chemical handle (e.g., an alkyne group) into proteins in living cells. The tagged proteins can then be detected or enriched via a highly specific click chemistry reaction.
Protocol:
-
Metabolic Labeling: Culture cells in the presence of a palmitic acid analog containing an alkyne group, such as 17-octadecynoic acid (17-ODYA).[12] This analog will be incorporated into proteins by the cellular palmitoylation machinery.
-
Cell Lysis: After the labeling period, harvest and lyse the cells.
-
Click Chemistry Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cell lysate with an azide-containing reporter molecule. This reporter can be a fluorescent dye for in-gel detection or biotin for affinity purification.[12]
-
Analysis:
-
In-gel Fluorescence: If a fluorescent azide was used, separate the proteins by SDS-PAGE and visualize the labeled proteins using an appropriate fluorescence scanner.
-
Affinity Purification: If a biotin-azide was used, enrich the labeled proteins using streptavidin-coated beads. The enriched proteins can then be identified by Western blotting or mass spectrometry.
-
In Vitro Palmitoylation Assay
This assay directly measures the ability of a specific ZDHHC enzyme to palmitoylate a substrate protein in a controlled, cell-free environment. It is particularly useful for confirming direct enzyme-substrate relationships.
Protocol:
-
Prepare Components:
-
ZDHHC Enzyme: Obtain a source of the ZDHHC enzyme of interest. This can be a purified recombinant protein or a membrane fraction from cells overexpressing the enzyme.[13]
-
Substrate: Purify the potential substrate protein or use a synthetic peptide corresponding to the putative palmitoylation site.
-
Palmitoyl-CoA: Use either radiolabeled palmitoyl-CoA for detection by autoradiography or a modified palmitoyl-CoA analog (e.g., with an alkyne tag) for detection by click chemistry.
-
-
Reaction Setup: Combine the ZDHHC enzyme, substrate, and palmitoyl-CoA in a reaction buffer at an optimal temperature (typically 37°C).[13]
-
Incubation: Allow the reaction to proceed for a defined period.
-
Reaction Quenching: Stop the reaction, for example, by adding Laemmli sample buffer for SDS-PAGE analysis.
-
Detection and Analysis: Detect the palmitoylated substrate using a method appropriate for the type of palmitoyl-CoA used:
-
Radiolabeling: Separate proteins by SDS-PAGE and detect the radiolabeled substrate by autoradiography.
-
Click Chemistry: Perform a click reaction with a fluorescent or biotinylated azide and analyze by in-gel fluorescence or streptavidin blotting.
-
Biotin-Switch Assay: This method can also be adapted for in vitro reactions to detect the newly palmitoylated cysteine.[14]
-
Signaling Pathways and Logical Relationships
The specificity of ZDHHC enzymes has profound implications for cellular signaling. For example, the palmitoylation of signaling proteins can control their recruitment to specific membrane microdomains, such as lipid rafts, thereby facilitating or inhibiting downstream signaling events.
The diagram below illustrates a simplified signaling pathway where a specific ZDHHC enzyme is required for the palmitoylation and subsequent function of a signaling protein.
This guide provides a foundational understanding of the complexities of palmitoyltransferase substrate specificity. By employing the described experimental approaches and considering the multifaceted nature of ZDHHC enzyme function, researchers can continue to unravel the intricate roles of palmitoylation in health and disease, paving the way for novel therapeutic interventions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | The role of s-palmitoylation in neurological diseases: implication for zDHHC family [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS [bio-protocol.org]
- 11. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. badrilla.com [badrilla.com]
- 13. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Detection of S-acylation on Recombinant Proteins via the Biotin-Switch Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling palmitoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for palmitoleoyl-CoA. The following procedural guidance is intended to ensure the safe use of this substance in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator (if applicable) | If handling the solid form outside of a ventilated enclosure or if aerosols may be generated, a NIOSH-approved respirator may be necessary. |
II. Handling and Storage
Operational Plan:
-
Engineering Controls: Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing and Solution Preparation:
-
When weighing the solid material, do so in a ventilated enclosure.
-
This compound is soluble in organic solvents such as methanol and is also soluble in water. Aqueous solutions are not recommended for storage for more than one day.
-
When dissolving, add the solvent slowly to the solid to avoid generating dust.
-
-
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Storage Plan:
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
III. Disposal Plan
As this compound is a non-radioactive biochemical, it should be disposed of following institutional and local regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not pour down the drain.
-
Decontamination: Decontaminate any surfaces that come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and wipe clean.
IV. Experimental Protocol: Acyl-CoA Oxidase Enzymatic Assay
This protocol is adapted from a standard assay for acyl-CoA oxidase and can be used to determine the activity of this enzyme with this compound as a substrate.
Materials:
-
This compound
-
Acyl-CoA Oxidase
-
Peroxidase
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
MES Buffer (50 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing MES buffer, 4-AAP, phenol, and peroxidase.
-
Add the enzyme solution (Acyl-CoA Oxidase) to the reaction cocktail.
-
Initiate the reaction by adding a known concentration of this compound solution.
-
Monitor the reaction by measuring the increase in absorbance at 500 nm over time using a spectrophotometer. This corresponds to the formation of a quinoneimine dye.
-
Calculate the enzyme activity based on the rate of change in absorbance.
V. Experimental Workflow Diagram
Caption: Workflow for an acyl-CoA oxidase enzymatic assay using this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
